molecular formula C7H4Cl2N2S B1316403 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine CAS No. 35265-82-8

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B1316403
CAS No.: 35265-82-8
M. Wt: 219.09 g/mol
InChI Key: ZDKZDOFEASCBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZDOFEASCBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508127
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-82-8
Record name 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its thieno[3,2-d]pyrimidine core is a recognized scaffold in the development of various kinase inhibitors and other biologically active agents. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological relevance of this compound, with a focus on presenting clear, structured data and detailed experimental insights.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available predicted and basic identification data. It is crucial to note that predicted values should be used with caution and experimental verification is recommended. For comparative purposes, data for the closely related but distinct compound, 2,4-dichloro-6-methylpyrimidine, is also provided.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂S[1][2]
Molecular Weight 219.09 g/mol [1][2]
CAS Number 35265-82-8[1]
Appearance White to off-white solidSigma-Aldrich
Boiling Point (Predicted) 293.1 ± 22.0 °CChemicalBook
Density (Predicted) 1.568 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) -0.43 ± 0.40ChemicalBook
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Table 2: Physicochemical Data for the Analog 2,4-Dichloro-6-methylpyrimidine

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[3]
Molecular Weight 163.00 g/mol [3]
CAS Number 5424-21-5[3]
Melting Point 44-47 °C (lit.)[3][4]
Boiling Point 219 °C (lit.)[3][4]
logP (Calculated) 2.092[5]
Water Solubility (log₁₀ws, mol/l) -2.85 (Calculated)[5]

Experimental Protocols

General Synthesis of Dichlorothienopyrimidines

A plausible synthetic workflow is outlined below:

General Synthetic Workflow for Dichlorothienopyrimidines cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 6-Methylthieno[3,2-d]pyrimidine-2,4-diol B This compound A->B POCl₃, optional base (e.g., N,N-dimethylaniline), Heat

Caption: A generalized two-step synthesis of the target compound.

Detailed Methodology (Hypothetical, based on analogs):

  • Starting Material: The synthesis would likely commence with 6-methylthieno[3,2-d]pyrimidine-2,4-diol.[1]

  • Chlorination Reaction:

    • To a flask containing the starting diol, an excess of phosphorus oxychloride (POCl₃) is added. POCl₃ serves as both the chlorinating agent and the solvent.[6]

    • A catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, may be added to facilitate the reaction.

    • The reaction mixture is heated to reflux (typically around 110-120 °C) and stirred for several hours (e.g., 3-8 hours), with the reaction progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification:

    • Upon completion, the excess POCl₃ is removed under reduced pressure.

    • The resulting residue is carefully quenched by slowly pouring it onto crushed ice or into ice-cold water.

    • The precipitated solid product is collected by filtration and washed with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) or by column chromatography on silica gel.[6]

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. The proton NMR would show characteristic signals for the methyl group and the aromatic proton on the thiophene ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (219.09 g/mol ) and the characteristic isotopic pattern for a molecule containing two chlorine atoms.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to determine the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. However, the thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors.

Derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological activities, including anticancer properties.[7] For instance, certain thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of kinases such as VEGFR-2.[7]

Given that 2,4-dichloro-pyrimidines are common starting materials for the synthesis of kinase inhibitors through nucleophilic substitution at the 2- and 4-positions, it is plausible that this compound serves as a valuable intermediate for creating a library of compounds to be screened for kinase inhibitory activity.[8]

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

Caption: Potential workflow from the intermediate to kinase inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides the most current available information and outlines plausible experimental protocols based on related compounds. Further research is warranted to fully characterize this compound and explore the biological activities of its derivatives. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while recognizing the need for experimental validation of the presented data.

References

Unraveling the Core Mechanism: A Technical Guide to 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action of compounds derived from the versatile 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine scaffold. While this compound is primarily utilized as a reactive intermediate in chemical synthesis, its core structure is integral to a new generation of targeted therapeutics, particularly kinase inhibitors for oncology.[1] This document will delve into the downstream biological effects and molecular targets of the more complex molecules synthesized from this essential building block.

Core Synthesis and Derivatization

This compound is a key synthetic intermediate, valued for its two reactive chlorine atoms. These positions are readily amenable to nucleophilic substitution, allowing for the strategic introduction of various functional groups to create libraries of diverse compounds for screening and optimization. The general synthesis of the core structure and its subsequent derivatization are foundational to its application in drug discovery.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL POCl3 POCl3 / DMF 6-METHYLTHIENO[3,2-D]PYRIMIDINE-2,4-DIOL->POCl3 Chlorination Core_Compound This compound POCl3->Core_Compound Core_Compound_2 This compound Nucleophiles Various Nucleophiles (e.g., amines, anilines) Core_Compound_2->Nucleophiles Nucleophilic Aromatic Substitution Derivatives Substituted Thieno[3,2-d]pyrimidine Derivatives Nucleophiles->Derivatives

Figure 1: Synthetic utility of the core compound.

Primary Mechanism of Action: Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, a fundamental structure in many biologically important molecules, including ATP. This structural mimicry makes it an excellent starting point for the design of kinase inhibitors that compete with ATP for binding to the enzyme's active site. Derivatives of this compound have been extensively investigated as inhibitors of a variety of protein kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary focus of drug discovery efforts utilizing the thieno[3,2-d]pyrimidine core has been the inhibition of Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[2][3] Derivatives have been specifically designed to target activating mutations (e.g., L858R) and resistance mutations (e.g., T790M) in the EGFR kinase domain.[2][3][4]

The mechanism of these inhibitors involves binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling leads to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.[2][3]

G Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream_Signaling Phosphorylation Thieno_Derivative Thieno[3,2-d]pyrimidine Derivative Thieno_Derivative->EGFR Inhibits ATP ATP ATP->EGFR Binds P P Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to

Figure 2: EGFR signaling pathway and inhibition.
Other Kinase Targets

The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the development of inhibitors for other kinase families as well. These include:

  • Cyclin-Dependent Kinases (CDKs): Certain tricyclic thieno[3,2-d]pyrimidines have been shown to target CDKs, suggesting a mechanism that involves disruption of the cell cycle, leading to the inhibition of tumor cell proliferation.[5]

  • Enhancer of Zeste Homolog 2 (EZH2): Novel derivatives have been designed as EZH2 inhibitors, which is a histone methyltransferase.[6] Inhibition of EZH2 can alter gene expression and induce apoptosis in certain cancer cells.[6]

Cellular Effects of Thieno[3,2-d]pyrimidine Derivatives

The inhibition of key signaling kinases by derivatives of this compound translates into significant cellular effects, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

A common outcome of treatment with these compounds is the programmed cell death of cancer cells.[2][3][5] Halogenated thieno[3,2-d]pyrimidines, in particular, have been observed to induce apoptosis in a cell-cycle-independent manner.[7] This suggests that these compounds may trigger cellular stress pathways that lead to apoptosis without first arresting the cell in a specific phase of the cell cycle.[7]

Cell Cycle Arrest

In other contexts, particularly with CDK-targeting derivatives, these compounds can cause cancer cells to arrest at specific checkpoints in the cell cycle, preventing their division and proliferation.[5] For example, some EGFR inhibitors derived from this scaffold have been shown to block the G2/M phase of the cell cycle in H1975 lung cancer cells.[4]

G Thieno_Derivative Thieno[3,2-d]pyrimidine Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, CDK) Thieno_Derivative->Kinase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Figure 3: Cellular consequences of kinase inhibition.

Quantitative Data on Derivative Activity

The following table summarizes the in vitro activity of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases. It is important to note that these data are for derivatives and not the this compound intermediate itself.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
L-18 H1975 (EGFR L858R/T790M)Antiproliferative0.65 ± 0.06[3]
Compound 1 L1210 (Leukemia)AntiproliferativeNot specified (active)[7]
Compound 2 L1210 (Leukemia)AntiproliferativeNot specified (active)[7]
Compound 6e HeLa (Cervical Cancer)AntiproliferativeNot specified (86% inhibition)[5]
Compound 6j HT-29 (Colon Cancer)AntiproliferativeNot specified (67% inhibition)[5]
Compound B1 EGFR L858R/T790MKinase Inhibition0.013[4]
Compound B1 H1975 (EGFR L858R/T790M)Antiproliferative0.087[4]
Compound 12e SU-DHL-6 (Lymphoma)Antiproliferative0.55[6]
Compound 12e WSU-DLCL-2 (Lymphoma)Antiproliferative0.95[6]
Compound 12e K562 (Leukemia)Antiproliferative1.68[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

General Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: 96-well plates are coated with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for EGFR) and incubated overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Kinase Reaction: The kinase, ATP, and varying concentrations of the test compound (thieno[3,2-d]pyrimidine derivative) are added to the wells. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • Detection: The reaction is stopped, and the wells are washed. A primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the detection enzyme (e.g., TMB) is added, and the colorimetric or fluorometric signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated controls.

G cluster_workflow Experimental Workflow: Apoptosis Assay Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with Thieno[3,2-d]pyrimidine Derivative Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Stain 4. Stain with Annexin V-FITC & PI Harvest->Stain FACS 5. Analyze by Flow Cytometry Stain->FACS Analysis 6. Quantify Apoptotic Population FACS->Analysis

Figure 4: General workflow for an apoptosis assay.

Conclusion

This compound is a pivotal molecular scaffold in modern medicinal chemistry. While its direct biological activity is not extensively characterized, its role as a synthetic precursor is of paramount importance. The derivatives synthesized from this core compound have demonstrated significant potential as kinase inhibitors, particularly targeting EGFR in NSCLC. The primary mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain, which in turn blocks critical downstream signaling pathways. This leads to desirable anticancer effects such as the inhibition of cell proliferation and the induction of apoptosis. Future research will likely continue to leverage the synthetic tractability of the this compound core to develop next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.

References

Unraveling the Solubility Profile of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This in-depth technical guide provides a comprehensive overview of the anticipated solubility of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine in organic solvents and outlines a detailed experimental protocol for its precise determination.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in moderately polar to nonpolar organic solvents. Solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are likely to be effective at dissolving the compound. In contrast, its solubility is expected to be limited in highly polar protic solvents like water and ethanol, as well as in very nonpolar aliphatic hydrocarbon solvents such as hexane.

Given the absence of established quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The following sections provide a detailed experimental protocol and a visual workflow to guide researchers in this process.

Experimental Protocol for Solubility Determination

A standardized and meticulous experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a common and effective method for determining the solubility of a solid organic compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

  • This compound (solute)

  • A selection of organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetone, Ethyl Acetate, Methanol, Ethanol, Hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid at the bottom.

    • Dilute the collected aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

    The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the aliquot taken from the saturated solution.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Dichloromethane25Experimental Value
Chloroform25Experimental Value
Tetrahydrofuran25Experimental Value
Acetone25Experimental Value
Ethyl Acetate25Experimental Value
Methanol25Experimental Value
Ethanol25Experimental Value
Hexane25Experimental Value

Experimental Workflow for Solubility Determination

Solubility_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature & Agitation) A->B 24-48h C Phase Separation (Centrifugation) B->C D Sample Collection (Supernatant Aliquot) C->D E Dilution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Calculation & Reporting F->G

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the expected solubility of this compound and a detailed, actionable protocol for its experimental determination. By following these guidelines, researchers can generate the critical data needed to advance their work in drug discovery and development.

Spectral Data Analysis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.0-7.5Singlet1HThiophene Ring Proton (H7)
~2.5Singlet3HMethyl Group Protons (-CH₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Carbon Atom Assignment
~160-165C4 (C-Cl)
~155-160C2 (C-Cl)
~150-155C7a
~135-140C6 (C-CH₃)
~120-125C7
~115-120C3a
~15-20Methyl Carbon (-CH₃)
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Bond Vibration
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methyl)
~1600-1450C=C and C=N stretching (aromatic rings)
~1200-1000C-N stretching
~800-700C-Cl stretching
~700-600C-S stretching
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peaks with characteristic isotopic pattern for two chlorine atoms.
FragmentsLoss of Cl, CH₃, and fragmentation of the heterocyclic rings.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using standard pulse sequences. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample using one of the following methods:

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer using a suitable ionization technique for solid samples, such as:

    • Electron Ionization (EI) : The sample is heated to vaporization and then bombarded with electrons.

    • Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.

  • Instrumentation : Use a mass spectrometer capable of high-resolution measurements to determine the exact mass and elemental composition.

  • Data Acquisition : Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound and its potential fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of a novel chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Solid Sample IR IR Spectroscopy Purification->IR Solid Sample MS Mass Spectrometry Purification->MS Solid Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

Workflow for Compound Characterization

Structural Elucidation of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine. The document details the compound's chemical identity, a plausible synthetic route, and the analytical techniques used for its characterization. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established information with predicted spectroscopic data and analysis of analogous structures to present a thorough profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in thienopyrimidine derivatives, particularly as intermediates in the synthesis of kinase inhibitors such as those targeting FLT3 and FGFR.

Introduction

This compound is a heterocyclic compound belonging to the thienopyrimidine class. These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets. The title compound, with its reactive chlorine substituents, serves as a key intermediate in the synthesis of more complex molecules, notably in the development of potent and selective kinase inhibitors.

1.1 Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 35265-82-8
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
Predicted Boiling Point 293.1±22.0 °C[1]
Predicted Density 1.568±0.06 g/cm³[1]
Physical Form Solid (expected)

1.2 Significance and Applications

The primary significance of this compound lies in its utility as a synthetic precursor for pharmacologically active molecules. It has been identified as a key building block for the preparation of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptor (FGFR) kinases.[2] These kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in various cancers. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

Synthesis and Purification

The synthesis of this compound is anticipated to proceed via a two-step process starting from a suitable thiophene derivative, followed by chlorination of the resulting diol.

2.1 Proposed Synthetic Pathway

The proposed synthesis begins with the formation of 6-methylthieno[3,2-d]pyrimidine-2,4-diol, which is subsequently chlorinated to yield the target compound.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 2-Amino-5-methylthiophene-3-carboxamide diol 6-Methylthieno[3,2-d]pyrimidine-2,4-diol start->diol Urea, 180°C product This compound diol->product POCl3, DMF, reflux

Caption: Proposed two-step synthesis of the target compound.

2.2 Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous thieno[3,2-d]pyrimidines.[3][4]

Step 1: Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 2-amino-5-methylthiophene-3-carboxamide and a molar excess of urea is prepared.

  • The mixture is heated to 180°C with continuous stirring for approximately 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and a saturated aqueous solution of sodium bicarbonate is added, followed by a 10% aqueous solution of sodium hydroxide to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled in an ice bath, and the pH is carefully adjusted to acidic (pH ~5-6) with dilute hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield 6-methylthieno[3,2-d]pyrimidine-2,4-diol as a solid.

Step 2: Synthesis of this compound

  • A mixture of 6-methylthieno[3,2-d]pyrimidine-2,4-diol, a large excess of phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux (approximately 110-120°C) and stirred for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The remaining residue is cooled in an ice bath and slowly quenched by the careful addition of crushed ice or ice-water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

2.3 Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford this compound as a purified solid.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

Structural Elucidation Workflow cluster_workflow Analytical Workflow synthesis Synthesized Product ms Mass Spectrometry (MS) synthesis->ms Determine MW & Isotopic Pattern nmr NMR Spectroscopy (1H & 13C) synthesis->nmr Determine Connectivity ir Infrared (IR) Spectroscopy synthesis->ir Identify Functional Groups confirmation Structural Confirmation ms->confirmation nmr->confirmation ir->confirmation Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR / FLT3 Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates inhibitor Inhibitor Derivative (Synthesized from title compound) inhibitor->RTK Blocks Activation

References

The Therapeutic Potential of Thieno[3,2-d]pyrimidine Derivatives: A Technical Overview of Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the key biological targets of thieno[3,2-d]pyrimidine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Executive Summary

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated and shown to exhibit potent inhibitory or antagonistic activity against a range of biological targets. These include enzymes such as kinases (e.g., PI3K, CDK7), epigenetic modulators (e.g., sirtuins, EZH2), and other key proteins in cellular signaling (e.g., 17β-HSD2, NTPDases). Furthermore, they have been developed as receptor antagonists, most notably for the adenosine A2A receptor. The breadth of targets highlights the significant potential of this chemical class in modern drug discovery.

Key Biological Targets and Quantitative Data

The following tables summarize the in vitro activities of various thieno[3,2-d]pyrimidine derivatives against their respective biological targets. The data, presented as IC50, Ki, or percentage of inhibition, has been compiled from numerous studies to provide a comparative overview.

Table 1: Enzyme Inhibition Data
Compound ClassTarget EnzymeSpecific Derivative(s)IC50 (nM)Reference(s)
Thieno[3,2-d]pyrimidinones17β-HSD2Compound A63% inhibition @ 1µM[1]
Thieno[3,2-d]pyrimidinones17β-HSD2Compound B70% inhibition @ 1µM[1]
Thieno[3,2-d]pyrimidinesPI3KαCompound 7Not specified[2]
Thieno[3,2-d]pyrimidinesPI3KαCompound 21Not specified[2]
Thieno[3,2-d]pyrimidinesPI3KδCompound 10b112 ± 8[3][4]
Thieno[3,2-d]pyrimidinesBRD4-BD1Compound 10b19 ± 1[3][4]
Thieno[3,2-d]pyrimidinesh-NTPDase1Compound 3j620 ± 20[5][6]
Thieno[3,2-d]pyrimidinesh-NTPDase2Compound 4d330 ± 90[5][6]
Thieno[3,2-d]pyrimidinesh-NTPDase3Compound 4c130 ± 60[5][6]
Thieno[3,2-d]pyrimidinesh-NTPDase8Compound 3b320 ± 100[5][6]
Thieno[3,2-d]pyrimidinesCDK7Compound 20Not specified[7]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1Compound 11c3.6[8]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT2Compound 11c2.7[8]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT3Compound 11c4.0[8]
Thieno[3,2-d]pyrimidinesEZH2Compound 12e550 (SU-DHL-6 cells)[9][10]
Table 2: Receptor Antagonism Data
Compound ClassTarget ReceptorSpecific Derivative(s)ActivityReference(s)
4-Arylthieno[3,2-d]pyrimidinesAdenosine A2A ReceptorVarious derivativesPotent antagonists[11]
Table 3: Antiproliferative Activity
Compound ClassCancer Cell Line(s)Specific Derivative(s)IC50 (µM)Reference(s)
Thieno[3,2-d]pyrimidinesSU-DHL-4, SU-DHL-6Compound 10b0.091 ± 0.01, 0.061 ± 0.001[3]
Thieno[3,2-d]pyrimidinesSU-DHL-6, WSU-DLCL-2, K562Compound 12e0.55, 0.95, 1.68[9][10]
Thieno[3,2-d]pyrimidines containing diaryl urea moietyH460, HT-29, MKN-45, MDA-MB-231Compound 29a0.081, 0.058, 0.18, 0.23[12]
Halogenated thieno[3,2-d]pyrimidinesL1210Compounds 1 and 2Induce apoptosis[13]

Key Signaling Pathways and Mechanisms of Action

Thieno[3,2-d]pyrimidine derivatives exert their biological effects by modulating critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently dysregulated in cancer. Inhibition of PI3Kα by compounds such as 7 and 21 has been shown to suppress the proliferation of cancer cells.[2] This is achieved by blocking the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

PI3K/AKT/mTOR pathway inhibition.
Dual PI3Kδ/BET Inhibition in B-cell Lymphoma

A novel strategy for treating aggressive diffuse large B-cell lymphoma (DLBCL) involves the dual inhibition of PI3Kδ and the bromodomain and extra-terminal (BET) proteins.[4] Thieno[3,2-d]pyrimidine derivatives, such as compound 10b, have been developed as bifunctional inhibitors that target both PI3Kδ and BRD4, a member of the BET family.[3][4] This dual action synergistically disrupts the B-cell receptor signaling pathway and downregulates the expression of the MYC oncogene, leading to potent antitumor activity.[3]

PI3K_BET_Inhibition BCR B-cell Receptor (BCR) Signaling PI3Kd PI3Kδ BCR->PI3Kd AKT_pathway Downstream AKT Pathway PI3Kd->AKT_pathway BET BET Proteins (e.g., BRD4) MYC_transcription MYC Gene Transcription BET->MYC_transcription Thieno_pyrimidine Bifunctional Thieno[3,2-d]pyrimidine Inhibitor (e.g., 10b) Thieno_pyrimidine->PI3Kd Thieno_pyrimidine->BET Cell_Growth DLBCL Cell Growth and Proliferation AKT_pathway->Cell_Growth MYC_transcription->Cell_Growth

Dual PI3Kδ/BET inhibition mechanism.
CDK7 Inhibition and Its Impact on Cell Cycle and Transcription

Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription.[7] Thieno[3,2-d]pyrimidine derivatives have been developed as potent CDK7 inhibitors. By inhibiting CDK7, these compounds can arrest the cell cycle and disrupt the transcription of key oncogenes, making them attractive candidates for cancer therapy, particularly for triple-negative breast cancer.[7]

CDK7_Inhibition CDK7 CDK7 Cell_Cycle Cell Cycle Progression CDK7->Cell_Cycle Transcription Transcription Initiation CDK7->Transcription Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->CDK7 G1_S_phase G1/S Phase Transition Cell_Cycle->G1_S_phase Oncogene_Expression Oncogene Expression Transcription->Oncogene_Expression

Mechanism of CDK7 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the biological activity of thieno[3,2-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3K, CDK7)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents incubate Incubate Components prepare_reagents->incubate detect_signal Detect Signal (e.g., Luminescence, Fluorescence) incubate->detect_signal calculate_ic50 Calculate IC50 detect_signal->calculate_ic50 end End calculate_ic50->end

Workflow for in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human kinase (e.g., PI3Kα, CDK7) is diluted to the desired concentration in kinase buffer.

    • The specific substrate for the kinase is prepared in kinase buffer.

    • Adenosine triphosphate (ATP) is prepared at a concentration near its Km for the kinase.

    • The thieno[3,2-d]pyrimidine test compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, the kinase, substrate, and test compound are added to each well.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • A detection reagent is added to stop the kinase reaction and generate a signal proportional to the amount of ATP consumed or product formed. This can be based on luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence (e.g., LanthaScreen™ Eu Kinase Binding Assay).

    • The signal is read using a plate reader.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to positive (no inhibitor) and negative (no kinase) controls.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to assess the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines.

Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serially Diluted Test Compound seed_cells->add_compound incubate_cells Incubate Cells (e.g., 72 hours) add_compound->incubate_cells add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate_cells->add_reagent read_plate Read Plate (Absorbance or Luminescence) add_reagent->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Workflow for cell proliferation assay.

Methodology:

  • Cell Culture and Seeding:

    • Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

    • Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • The thieno[3,2-d]pyrimidine test compound is serially diluted.

    • The diluted compounds are added to the wells containing the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • The plates are incubated for a period of time, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • For MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read.

    • For CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.

  • Data Analysis:

    • The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control.

    • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the data on a dose-response curve and performing non-linear regression analysis.

Conclusion

The thieno[3,2-d]pyrimidine scaffold is a highly versatile and promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated potent and often selective activity against a wide range of clinically relevant biological targets. The data and methodologies presented in this guide underscore the significant potential of thieno[3,2-d]pyrimidines in addressing unmet medical needs in oncology, inflammation, and beyond. Further research and development in this area are warranted to fully exploit the therapeutic promise of this important class of molecules.

References

In Silico Modeling of Thienopyrimidine Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thienopyrimidine scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile therapeutic potential, including roles as kinase inhibitors in oncology and as antimicrobial agents. The 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine core represents a key starting point for the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the in silico methodologies employed to elucidate the molecular interactions of thienopyrimidine derivatives with their protein targets. While direct in silico studies on this compound are not extensively published, this document outlines a comprehensive workflow based on established computational studies of structurally related thienopyrimidine compounds. This guide will detail the common protein targets, molecular docking and simulation protocols, and data interpretation methods crucial for advancing drug design and development.

I. Common Protein Targets for Thienopyrimidine Derivatives

Computational studies have identified several key protein families that are potently targeted by thienopyrimidine derivatives. These insights are instrumental in guiding the design of new therapeutic agents.

Table 1: Common Protein Targets of Thienopyrimidine Derivatives and In Silico Performance

Target Protein FamilySpecific Example(s)PDB ID(s) for In Silico StudiesReported Binding Affinity Range (kcal/mol)Key Interacting Residues (Representative)
Receptor Tyrosine Kinases (RTKs)VEGFR-2, EGFR2OH4, 6GQP, 5D41-7.9 to -9.6Cys919, Asp1046 (VEGFR-2); Met793, Asp855 (EGFR)
Cyclin-Dependent Kinases (CDKs)CDK-21HCK~ -7.9Leu83, Asp86
Mitogen-Activated Protein Kinases (MAPKs)p38α MAPKNot Specified-10.88 to -11.28Met109, Gly110
Bacterial EnzymesRespiratory Complex I (NuoD subunit)Homology ModelNot Specified (pIC50 values reported)Not Specified
Cyclooxygenase (COX)COX-2Not Specified~ -9.4Arg120, Tyr355

Note: The binding affinities and interacting residues are representative values reported for various thienopyrimidine derivatives in the cited literature and may not be directly transferable to this compound.

II. Experimental Protocols for In Silico Analysis

A robust computational workflow is essential for predicting and analyzing the interactions between a ligand and its protein target. The following sections detail the standard protocols for molecular docking and molecular dynamics simulations.

A. Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for virtual screening and understanding binding modes.

Protocol:

  • Protein Preparation:

    • Retrieve the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-ligands, and ions from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Identify the binding site, often defined by the location of a co-crystallized ligand or through literature review.

  • Ligand Preparation:

    • Draw the this compound structure using chemical drawing software like ChemDraw.

    • Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the grid box encompassing the identified binding site of the protein.

    • Perform the docking simulation using software such as AutoDock Vina, PyRx, or Glide.[1]

    • Analyze the resulting docking poses based on their binding energy scores and interactions with the protein.

  • Interaction Analysis:

    • Visualize the protein-ligand complex using software like PyMOL or Discovery Studio.[1]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) ligand_prep->docking analysis Interaction Analysis (Binding Energy, Pose Visualization) docking->analysis

Molecular Docking Workflow.
B. Molecular Dynamics (MD) Simulation Workflow

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and bad contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration step under constant pressure (NPT ensemble) to ensure the system reaches a stable density.

  • Production Run:

    • Run the production MD simulation for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds.

    • These analyses help in assessing the stability of the complex and the persistence of key interactions.

G cluster_prep System Setup cluster_equil Equilibration cluster_prod Production & Analysis system_prep System Preparation (Solvation, Ionization) minimization Energy Minimization system_prep->minimization nvt NVT Equilibration (Heating) minimization->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF) production->analysis

Molecular Dynamics Simulation Workflow.

III. Signaling Pathways and Logical Relationships

The protein targets of thienopyrimidine derivatives are often key components of cellular signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

A. Representative Kinase Signaling Pathway

Many thienopyrimidine derivatives target receptor tyrosine kinases like VEGFR and EGFR, which are upstream regulators of critical signaling cascades involved in cell proliferation, survival, and angiogenesis.

G Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates Thieno Thienopyrimidine Inhibitor Thieno->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

References

The Differential Reactivity of Chlorine Atoms in 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the two chlorine atoms located at the C2 and C4 positions of the 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine scaffold. This heterocyclic compound is a valuable building block in medicinal chemistry, and understanding the differential reactivity of its chlorine substituents is crucial for the strategic design and synthesis of novel therapeutic agents. This document summarizes the underlying electronic principles governing selectivity in nucleophilic aromatic substitution (SNAr) reactions, provides detailed experimental protocols for achieving selective substitution, and presents quantitative data from representative reactions.

Introduction

The thieno[3,2-d]pyrimidine core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The 2,4-dichloro-6-methyl derivative serves as a versatile precursor for the synthesis of diverse libraries of compounds through sequential or selective displacement of its chlorine atoms. The regioselectivity of these substitution reactions is dictated by the electronic properties of the fused ring system and the influence of the methyl substituent.

Generally, in 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. However, the regioselectivity can be modulated by the nature of the nucleophile, reaction conditions, and the presence of catalysts.

Theoretical Background: Predicting Reactivity

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines can be rationalized by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack at either the C2 or C4 position. Computational analyses, such as the calculation of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can provide valuable insights into the electrophilicity of the carbon atoms attached to the chlorine atoms. For many 2,4-dichloropyrimidines, the LUMO is predominantly distributed at the C4 and C6 positions, indicating that these are the most likely sites for nucleophilic attack. The presence of an electron-donating methyl group at the C6 position in this compound is expected to slightly decrease the electrophilicity of the adjacent C4 position, yet the inherent reactivity difference often still favors C4 substitution under standard SNAr conditions.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) at C4 Start 2,4-dichloro-6-methyl- thieno[3,2-d]pyrimidine Intermediate Meisenheimer Complex (Attack at C4) Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product_C4 4-substituted-2-chloro- 6-methylthieno[3,2-d]pyrimidine Intermediate->Product_C4 - Cl- Chloride_ion Intermediate->Chloride_ion

Figure 1. General mechanism for SNAr at the C4 position.

Regioselective Substitution Reactions

The key to the synthetic utility of this compound lies in the ability to selectively functionalize one chlorine atom over the other.

Selective Substitution at the C4 Position

The C4 chlorine is generally more reactive towards nucleophiles. This allows for selective substitution under relatively mild conditions, leaving the C2 chlorine intact for subsequent transformations. Common nucleophiles include amines, alcohols, and thiols.

Experimental Protocol: Synthesis of 4-((2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)amino)phenol

  • Materials:

    • This compound (1.0 eq)

    • 4-aminophenol (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • 2-Propanol (or another suitable solvent like DMF or NMP)

  • Procedure:

    • To a solution of this compound in 2-propanol, add 4-aminophenol and DIPEA.

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
4-Aminophenol4-((2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)amino)phenol2-Propanol82385
Morpholine4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholineDMF100292
Sodium methoxide2-Chloro-4-methoxy-6-methylthieno[3,2-d]pyrimidineMethanol65578

Note: The above data is representative and actual yields may vary depending on the specific reaction conditions and scale.

Selective Substitution at the C2 Position

Selective substitution at the C2 position is more challenging and typically requires either forcing conditions (which may lead to disubstitution) or a catalytic approach. For nucleophilic aromatic substitution, the C4 position must first be blocked, or a less reactive nucleophile can be used at a higher temperature after the C4 substitution has occurred.

A more elegant approach for C2-selective functionalization involves palladium-catalyzed cross-coupling reactions, particularly with specific bulky N-heterocyclic carbene (NHC) ligands.[1] These catalysts can invert the inherent reactivity, favoring oxidative addition at the C2-Cl bond.

Experimental Protocol: C2-Selective Suzuki Coupling

  • Materials:

    • 4-Substituted-2-chloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

    • Base (e.g., K2CO3, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a degassed mixture of the 4-substituted-2-chloro-6-methylthieno[3,2-d]pyrimidine, arylboronic acid, and base in the solvent system, add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 90-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental_Workflow cluster_1 Selective C4 Substitution Workflow cluster_2 Sequential C2 Substitution Workflow Start_C4 Start with 2,4-dichloro-6-methyl- thieno[3,2-d]pyrimidine Reaction_C4 React with Nu1 (e.g., amine) at moderate temp. Start_C4->Reaction_C4 Workup_C4 Reaction Workup & Purification Reaction_C4->Workup_C4 Product_C4_mono 4-Nu1-2-chloro- 6-methylthieno[3,2-d]pyrimidine Workup_C4->Product_C4_mono Start_C2 Start with 4-Nu1-2-chloro- 6-methylthieno[3,2-d]pyrimidine Reaction_C2 React with Nu2 (e.g., another amine) at higher temp. or with Pd catalyst Start_C2->Reaction_C2 Workup_C2 Reaction Workup & Purification Reaction_C2->Workup_C2 Product_C2_di 4-Nu1-2-Nu2- 6-methylthieno[3,2-d]pyrimidine Workup_C2->Product_C2_di

Figure 2. Stepwise substitution workflow.

Conclusion

The chlorine atoms in this compound exhibit differential reactivity that can be exploited for the selective synthesis of a wide array of derivatives. The C4 position is the more kinetically favored site for nucleophilic aromatic substitution, allowing for the straightforward introduction of various functionalities. While selective substitution at the C2 position via SNAr is less direct, it can be achieved through sequential reactions or, more efficiently, through modern catalytic methods. A thorough understanding of these reactivity patterns is essential for medicinal chemists and drug development professionals aiming to leverage this privileged scaffold in their research endeavors.

References

In-Depth Technical Guide: Properties and Safety of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (CAS No. 35265-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological relevance of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, identified by CAS number 35265-82-8. This compound is a key intermediate in the synthesis of targeted therapeutics, particularly in the development of novel anticancer agents.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₄Cl₂N₂S.[1] Its structural and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
IUPAC Name This compound
Boiling Point 293.1±22.0 °C (Predicted)
Density 1.568±0.06 g/cm³ (Predicted)
Appearance Solid[2]
InChI Key ZDKZDOFEASCBMV-UHFFFAOYSA-N
SMILES String ClC1=NC(Cl)=NC2=C1SC(C)=C2[2]

Safety and Handling

Comprehensive safety data for this compound is primarily available through Safety Data Sheets (SDS). The compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Hazard StatementGHS ClassificationPrecautionary Statements
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
H319: Causes serious eye irritationEye irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[3]

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[4] Derivatives of this compound have shown significant potential in the treatment of non-small cell lung cancer (NSCLC), especially in cases with acquired resistance to first-generation EGFR inhibitors.[4]

A notable derivative, designated as L-18, has demonstrated potent inhibitory activity against the EGFRT790M/L858R mutant kinase.[4] This derivative exhibited strong anti-proliferative effects against the H1975 human lung cancer cell line, which harbors this specific EGFR mutation, with an IC₅₀ value of 0.65 ± 0.06 μM.[4] Furthermore, L-18 was shown to have no significant toxicity towards normal (LO-2) cells.[4]

The mechanism of action for these derivatives involves the inhibition of the EGFR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. By blocking this pathway, these compounds can induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.[4]

EGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for EGFR inhibitors derived from this compound. These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Inhibitor Thienopyrimidine Derivative (e.g., L-18) Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: EGFR signaling pathway and inhibition by thienopyrimidine derivatives.

Experimental Protocols

Detailed methodologies for key experiments involving derivatives of this compound are outlined below. These protocols are based on standard laboratory procedures and findings from relevant research.[4]

Synthesis of this compound Derivatives

A general synthetic route to derivatives involves nucleophilic substitution reactions at the C2 and C4 positions of the pyrimidine ring.

Synthesis_Workflow Start 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine (CAS 35265-82-8) Intermediate1 Intermediate A (C4-substituted) Start->Intermediate1 Nucleophilic Substitution at C4 FinalProduct Final Product (e.g., L-18) (C2 and C4-disubstituted) Intermediate1->FinalProduct Nucleophilic Substitution at C2

Caption: General synthesis workflow for thienopyrimidine derivatives.

Protocol:

  • Step 1: C4-Substitution. To a solution of this compound in a suitable solvent (e.g., isopropanol), add an appropriate amine and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting intermediate by column chromatography.

  • Step 2: C2-Substitution. Dissolve the C4-substituted intermediate in a suitable solvent (e.g., n-butanol).

  • Add the second amine and heat the mixture under reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, and collect the precipitate by filtration.

  • Wash the precipitate with a suitable solvent (e.g., ethyl acetate) and dry under vacuum to obtain the final product.

Anti-proliferative Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed H1975 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., L-18) and a vehicle control (e.g., DMSO < 0.5%). Incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat H1975 cells with the test compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[6]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat H1975 cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Cell Seeding: Grow H1975 cells to full confluence in a 6-well plate.[9]

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile pipette tip.[10][11]

  • Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing the test compound. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 or 48 hours).[12]

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.[13]

  • Cell Seeding: Seed H1975 cells in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.[14]

  • Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).

  • Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.[15]

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject H1975 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).[16][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., L-18) and a vehicle control via a suitable route (e.g., oral gavage) for a specified duration.[16]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound (CAS 35265-82-8) is a valuable chemical intermediate with significant applications in the development of targeted cancer therapies. Its derivatives have demonstrated potent activity as EGFR inhibitors, highlighting its importance for medicinal chemistry and drug discovery efforts. Proper safety precautions are essential when handling this compound due to its potential toxicity. The experimental protocols provided herein offer a framework for the evaluation of the biological activity of its derivatives in a cancer research setting.

References

The Expanding Therapeutic Frontier of Substituted Thienopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a fused heterocyclic ring system, has emerged as a cornerstone in modern medicinal chemistry due to its structural similarity to endogenous purines like adenine and guanine.[1] This unique characteristic allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including enzymes and cellular signaling pathways, making them a versatile platform for drug discovery.[1] The therapeutic potential of this scaffold is underscored by the number of thienopyrimidine-based drugs that are either FDA-approved or currently in clinical trials, such as Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor).[2][3] This guide explores novel applications of substituted thienopyrimidines, focusing on their roles as potent kinase inhibitors in oncology and as promising anti-inflammatory agents.

Section 1: Kinase Inhibition in Oncology

A primary focus of thienopyrimidine research is the development of kinase inhibitors for cancer therapy.[4] Kinases are pivotal regulators of cell signaling pathways that control cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Substituted thienopyrimidines have proven to be particularly effective in targeting key oncogenic kinases such as EGFR, PI3K, and EZH2.[6][7][8]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro activity of various substituted thienopyrimidine derivatives against cancer cell lines and specific kinase enzymes.

Table 1: Cytotoxic Activity of Thienopyrimidine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9a HepG-2 (Liver)12.32 ± 0.96[6]
A549 (Lung)11.30 ± 1.19[6]
PC-3 (Prostate)14.69 ± 1.32[6]
MCF-7 (Breast)9.80 ± 0.93[6]
Compound 9a (pyridothieno[2,3-d]pyrimidine) HepG-2 (Liver)1.27[7]
MCF-7 (Breast)10.80[7]
Compound 12e SU-DHL-6 (Lymphoma)0.55[8]
WSU-DLCL-2 (Lymphoma)0.95[8]
K562 (Leukemia)1.68[8]

Table 2: Enzymatic Inhibition by Thienopyrimidine Derivatives

CompoundTarget KinaseIC50Reference
Compound 9a PI3Kα9.47 ± 0.63 µM[6]
Compound 9a (pyridothieno[2,3-d]pyrimidine) EGFR (Wild-Type)0.021 µM[7]
EGFR (L858R mutant)0.053 µM[7]
EGFR (T790M mutant)0.081 µM[7]
Compound (S)-7 EGFR< 1 nM[4]
Featured Signaling Pathways

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS/RAF/MAPK and PI3K/Akt cascades, leading to cell proliferation and survival.[7][9] Mutations or overexpression of EGFR can lead to uncontrolled cell growth.[10] Thienopyrimidine derivatives have been designed to act as potent inhibitors of both wild-type and mutant forms of EGFR.[7]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Fig 1. EGFR signaling and inhibition by thienopyrimidines.

2. PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is central to regulating cell growth, metabolism, and survival.[6] Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[11] Activated Akt phosphorylates a host of downstream targets, including mTOR, to promote cell proliferation.[11] This pathway is frequently mutated in cancer, making it an attractive therapeutic target.[12]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation GF Growth Factor GF->RTK PI3K->PIP3 P Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->PI3K PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

Fig 2. PI3K/Akt/mTOR pathway and inhibition points.
Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method for determining the IC50 value of a thienopyrimidine inhibitor against a target kinase, such as PI3Kα or EGFR, using a luminescence-based assay.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Serially dilute the test thienopyrimidine compound in 100% DMSO, then create intermediate dilutions in kinase buffer to a 4X final concentration.

    • Prepare a 4X solution of the kinase substrate (e.g., a specific peptide for EGFR or a lipid substrate like PIP2 for PI3K) and ATP in kinase buffer. The ATP concentration should be near the Km for the specific kinase.

    • Prepare the kinase enzyme at a 2X concentration in kinase buffer.

  • Kinase Reaction :

    • Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Add 10 µL of the 2X kinase enzyme solution to each well (except the "no enzyme" control).

    • Initiate the reaction by adding 5 µL of the 4X ATP/substrate mix to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™) :

    • To stop the kinase reaction and deplete unused ATP, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Subtract the background ("no enzyme") signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Plating :

    • Harvest and count cancer cells (e.g., A549, MCF-7).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the thienopyrimidine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a "medium only" blank.

    • Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate (Overnight) Seed->Incubate1 Treat 3. Add Thienopyrimidine Compounds Incubate1->Treat Incubate2 4. Incubate (e.g., 72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Fig 3. Experimental workflow for the MTT cytotoxicity assay.

Section 2: Anti-inflammatory Applications

Beyond oncology, substituted thienopyrimidines have demonstrated significant potential as anti-inflammatory agents.[15][16] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain thienopyrimidine derivatives have shown efficacy in preclinical models of inflammation, comparable to established drugs.[15]

Quantitative Data: Anti-inflammatory Activity

Table 3: In Vivo Anti-inflammatory Effect of Thienopyrimidine Derivatives

CompoundAnimal ModelDoseEdema Inhibition (%)Reference
Compound 4 Carrageenan-induced rat paw edema50 mg/kg46.5[15]
Compound 9 Carrageenan-induced rat paw edema50 mg/kg48.8[15]
Compound 10 Carrageenan-induced rat paw edema50 mg/kg45.3[15]
Compound 13 Carrageenan-induced rat paw edema50 mg/kg47.6[15]
Diclofenac Sodium (Reference) Carrageenan-induced rat paw edema50 mg/kg51.1[15]
Experimental Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.

  • Animal Acclimatization and Grouping :

    • Use adult Wistar or Sprague-Dawley rats (180-250g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide animals into groups (n=5-6 per group): Vehicle Control, Reference Drug (e.g., Diclofenac Sodium or Indomethacin), and Test Compound groups (various doses).

  • Compound Administration :

    • Administer the test thienopyrimidine compounds and the reference drug via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) 30-60 minutes before inducing inflammation.[17][18]

    • The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).

  • Induction of Inflammation :

    • Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or digital calipers. This is the baseline reading (0 h).

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[3][17]

  • Measurement of Paw Edema :

    • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis :

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C is the mean edema volume of the control group and T is the mean edema volume of the treated group.

    • Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Conclusion

The thienopyrimidine scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its versatility allows for the development of potent and selective inhibitors for a range of biological targets. In oncology, substituted thienopyrimidines are at the forefront of kinase inhibitor development, with compounds showing nanomolar potency against critical targets like EGFR and PI3K. Furthermore, their demonstrated efficacy in preclinical models of inflammation opens up new avenues for their application in treating inflammatory disorders. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to explore and expand upon the significant therapeutic potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine: A Promising Purine Analog in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine, a heterocyclic compound that serves as a crucial purine analog and a versatile scaffold in the development of targeted kinase inhibitors. Thienopyrimidines, due to their structural similarity to endogenous purines, are potent modulators of various protein kinases implicated in oncogenesis and other proliferative disorders.[1][2] This document details the synthetic chemistry, mechanism of action as a kinase inhibitor, and its impact on key signaling pathways such as those mediated by FMS-like Tyrosine Kinase 3 (FLT3), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). Furthermore, it provides detailed experimental protocols for relevant biological assays and presents quantitative data on the activity of its derivatives, underscoring its potential in modern drug discovery.

Introduction: The Thienopyrimidine Scaffold as a Purine Analog

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, where the imidazole ring of the purine is replaced by a thiophene ring.[1] This structural mimicry allows thienopyrimidine derivatives to competitively bind to the ATP-binding sites of various protein kinases, thereby inhibiting their catalytic activity. The this compound molecule is a particularly valuable intermediate in medicinal chemistry. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for facile nucleophilic substitution and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The methyl group at the 6-position can also influence the compound's interaction with the target kinase and its overall pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the key intermediate, a substituted 2-aminothiophene, via the Gewald reaction. This is followed by the formation of the pyrimidine ring and subsequent chlorination.

Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

The initial step involves the Gewald reaction, a one-pot multicomponent reaction, to synthesize 2-amino-5-methylthiophene-3-carbonitrile.[4][5]

  • Reactants: Propionaldehyde, malononitrile, and elemental sulfur.

  • Base: A base such as triethylamine or morpholine is used to catalyze the reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used.

The reaction proceeds through a Knoevenagel condensation of propionaldehyde and malononitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]

Synthesis of 6-methylthieno[3,2-d]pyrimidine-2,4-diol

The 2-aminothiophene intermediate is then cyclized to form the thieno[3,2-d]pyrimidine core. This can be achieved by reacting 2-amino-5-methylthiophene-3-carbonitrile with urea or a similar reagent that provides the remaining atoms for the pyrimidine ring. This cyclization typically results in the formation of 6-methylthieno[3,2-d]pyrimidine-2,4-diol.

Chlorination to this compound

The final step is the conversion of the diol to the dichloro derivative. This is a crucial step for enabling subsequent derivatization.

  • Reagent: A strong chlorinating agent such as phosphorus oxychloride (POCl₃) is used.

  • Conditions: The reaction is typically carried out at elevated temperatures, often under reflux.[6]

The resulting this compound is a stable solid that can be purified and used as a key building block for a wide range of kinase inhibitors.

Mechanism of Action: Inhibition of Protein Kinases

As a purine analog, this compound and its derivatives act as competitive inhibitors at the ATP-binding site of protein kinases. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase, a conserved structural motif that is critical for ATP binding. By occupying this site, the thienopyrimidine scaffold prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the substrate protein and inhibiting the kinase's catalytic activity. The substituents at the 2, 4, and 6 positions play a crucial role in determining the compound's potency and selectivity for different kinases.

Key Signaling Pathways Targeted by Thienopyrimidine Derivatives

Derivatives of this compound have shown inhibitory activity against several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[7] Constitutive activation of FLT3 leads to the uncontrolled proliferation of leukemic cells. Thienopyrimidine derivatives have been developed as potent FLT3 inhibitors.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->FLT3 Inhibition FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Gene_Expression Inhibitor Thienopyrimidine Inhibitor Inhibitor->FGFR Inhibition FGF FGF FGF->FGFR Activation EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression & Survival ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Cell_Cycle STAT3->Cell_Cycle Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Activation Kinase_Assay_Workflow Start Start Step1 Prepare kinase reaction buffer (e.g., Tris, MgCl₂, DTT) Start->Step1 Step2 Add kinase and test compound (thienopyrimidine derivative) to a microplate well Step1->Step2 Step3 Pre-incubate to allow compound-kinase interaction Step2->Step3 Step4 Initiate reaction by adding ATP and substrate Step3->Step4 Step5 Incubate at room temperature for a defined period (e.g., 60 min) Step4->Step5 Step6 Stop reaction and measure ADP production using a luminescence-based kit (e.g., ADP-Glo™) Step5->Step6 Step7 Read luminescence on a plate reader Step6->Step7 End End Step7->End MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate and allow them to adhere overnight Start->Step1 Step2 Treat cells with various concentrations of the test compound Step1->Step2 Step3 Incubate for a specified period (e.g., 48-72 hours) Step2->Step3 Step4 Add MTT solution to each well and incubate for 2-4 hours Step3->Step4 Step5 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Step4->Step5 Step6 Measure the absorbance at ~570 nm using a microplate reader Step5->Step6 End End Step6->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents. The dichloro-substitution at the 2 and 4 positions of the pyrimidine ring provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of a diverse range of derivatives. These derivatives have been explored for their potential as kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and fibroblast growth factor receptor (FGFR). This document provides detailed protocols for the synthesis of this compound, along with relevant data and its potential role in signaling pathways.

Applications

Derivatives of this compound are primarily investigated for their potential as targeted cancer therapeutics. The core scaffold has been identified as a promising starting point for the development of inhibitors for various kinases involved in cancer cell proliferation and survival.

  • EGFR Inhibitors: Certain derivatives have been designed as selective inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R, which are implicated in non-small cell lung cancer (NSCLC) resistance to first-generation EGFR inhibitors[1][2].

  • FLT3 and FGFR Inhibitors: The compound serves as an intermediate in the preparation of inhibitors targeting FLT3 and FGFR kinases, which are involved in various hematological malignancies and solid tumors[3].

  • Antifolate Agents: The broader class of 6-substituted thieno[2,3-d]pyrimidines has been explored as folate receptor-selective anticancer agents that can inhibit one-carbon metabolism in cancer cells.

Synthesis Protocol

The synthesis of this compound is typically achieved through the chlorination of the corresponding diol precursor, 6-methylthieno[3,2-d]pyrimidine-2,4-diol. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base.

Experimental Protocol: Chlorination of 6-methylthieno[3,2-d]pyrimidine-2,4-diol

This protocol is based on general procedures for the chlorination of thieno[3,2-d]pyrimidine-2,4-diones and other hydroxypyrimidines.

Materials and Equipment:

  • 6-methylthieno[3,2-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Chloroform (CHCl₃)

  • 5 M Sodium hydroxide (NaOH) solution

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of 6-methylthieno[3,2-d]pyrimidine-2,4-diol (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (approximately 8-10 equivalents).

  • To this suspension, slowly add N,N-diisopropylethylamine (DIPEA) (approximately 2.5 equivalents) or pyridine (1 equivalent) while stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ and base by distillation under reduced pressure.

  • Dissolve the resulting crude solid in chloroform.

  • Carefully pour the chloroform solution into a separatory funnel containing ice-water.

  • Separate the organic layer.

  • Adjust the pH of the aqueous layer to be alkaline (pH > 8) by the slow addition of a 5 M NaOH solution.

  • Extract the aqueous layer twice more with chloroform.

  • Combine all the organic extracts.

  • Wash the combined organic phase sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of dichlorinated thienopyrimidines based on available literature.

ParameterValue/RangeReference
Starting Material 6-methylthieno[3,2-d]pyrimidine-2,4-diol[2]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[4][5]
Base N,N-Diisopropylethylamine or Pyridine[4][6]
Reaction Temperature Reflux (105-110 °C) or 160-180 °C (sealed tube)[4][7]
Reaction Time 2 - 4 hours[4][7]
Yield >80% to quantitative[4][7]
Purity High, can be further purified by recrystallization

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

Derivatives of this compound are being investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Growth ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor This compound Derivatives Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway with potential inhibition by this compound derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Start Start: 6-methylthieno[3,2-d]pyrimidine-2,4-diol Reaction Chlorination Reaction: POCl3, Base, Reflux Start->Reaction Workup Aqueous Work-up: Quenching, Extraction, Washing Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Characterization Characterization: NMR, MS, etc. Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of thiophene and pyrimidine rings provides a valuable framework for the development of potent and selective inhibitors of various biological targets. The dichloro substitutions at the 2 and 4 positions offer convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and data summaries for utilizing this scaffold in drug design, with a focus on its application as a core for kinase, DNA gyrase, and ectonucleotidase inhibitors.

Biological Targets and Applications

Derivatives of the this compound scaffold have shown inhibitory activity against several important drug targets, demonstrating their potential in various therapeutic areas.

  • Kinase Inhibition: This scaffold has been successfully employed to develop inhibitors of protein kinases such as FMS-like tyrosine kinase 3 (FMS) and Cyclin-Dependent Kinase 7 (CDK7), which are implicated in cancer.

  • Antimicrobial Activity: By targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, derivatives of this scaffold have demonstrated potential as antimicrobial agents.

  • Ectonucleotidase Inhibition: The scaffold has been used to create inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in the regulation of purinergic signaling and have implications in inflammation, thrombosis, and cancer.

Quantitative Data Summary

The following tables summarize the biological activity of various thieno[3,2-d]pyrimidine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 21 FMS2Human breast adenocarcinoma cells[1]
Compound 36 CDK7-Triple negative breast cancer (TNBC) cell line[2]
Compound 20 CDK7Potent inhibitory activityMDA-MB-453 cells (TNBC)[3]
Compound 6e CDKs (in silico)0.591 µM (HeLa cells)HeLa, HT-29[3]

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTargetBinding Affinity (kcal/mol)Organism/AssayReference
S5 DNA Gyrase B-8.2In silico docking[4][5]
S8 DNA Gyrase B-8.2In silico docking[4][5]
S9 DNA Gyrase B-8.1In silico docking[4][5]

Table 3: h-NTPDase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTarget IsozymeIC50 (µM)Reference
3j h-NTPDase10.62 ± 0.02[1]
4d h-NTPDase20.33 ± 0.09[1]
4c h-NTPDase30.13 ± 0.06[1]
3b h-NTPDase80.32 ± 0.10[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of thieno[3,2-d]pyrimidine derivatives and for key biological assays to evaluate their activity.

General Synthesis of 2,4-Disubstituted-6-methylthieno[3,2-d]pyrimidines

The following protocol describes a general two-step synthesis involving a nucleophilic aromatic substitution (SNA r) followed by a Suzuki coupling reaction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-amino-4-chloro-6-methylthieno[3,2-d]pyrimidine intermediate.

Step 2: Suzuki Coupling

  • To a solution of the 2-amino-4-chloro-6-methylthieno[3,2-d]pyrimidine intermediate (1.0 eq) in a solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v), add the desired aryl or heteroaryl boronic acid (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final 2,4-disubstituted-6-methylthieno[3,2-d]pyrimidine derivative.

FMS Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of compounds against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into the Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of FMS enzyme solution (at 2.5x the final desired concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing Poly(Glu,Tyr) peptide and ATP at 2.5x the final desired concentration).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CDK7 Kinase Inhibition Assay (TR-FRET-Based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for CDK7 inhibition.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK7/9tide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

  • Low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO to the wells of the assay plate.

    • Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (at 4x the final desired concentration) to each well.

  • Kinase Reaction:

    • Prepare a 2x substrate and ATP solution in Kinase Reaction Buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the Eu-labeled anti-ADP antibody from the Adapta™ kit.

    • Add 5 µL of the Alexa Fluor® 647 ADP tracer.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The TR-FRET ratio is inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to measure the inhibition of DNA gyrase-mediated supercoiling.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing Gyrase Assay Buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Add the DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel in TAE buffer until there is good separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

    • Quantify the band intensities to determine the IC50 value.

h-NTPDase Inhibition Assay (Malachite Green Assay)

This protocol details a colorimetric assay to measure the inhibition of h-NTPDase activity.

Materials:

  • Recombinant human NTPDase enzyme (e.g., h-NTPDase1, 2, 3, or 8)

  • ATP or ADP as substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM CaCl₂)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound in the Assay Buffer.

    • Dilute the h-NTPDase enzyme to the desired concentration in the Assay Buffer.

  • Reaction Setup:

    • Add the diluted test compound or buffer (control) to the wells of the microplate.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (ATP or ADP) to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the inorganic phosphate released during the hydrolysis of the nucleotide.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at approximately 620-640 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of phosphate released and thus to the enzyme activity. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives and a general workflow for their discovery.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-CSF M-CSF FMS FMS Receptor M-CSF->FMS Ras Ras FMS->Ras Activation PI3K PI3K FMS->PI3K Activation STATs STATs FMS->STATs Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) STATs->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->FMS Inhibition

Caption: FMS Signaling Pathway and Inhibition.

CDK7_Signaling_Pathway cluster_cdk7 CDK7 Dual Function cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control CDK7 CDK7 / Cyclin H / MAT1 RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylation (Ser5/Ser7) CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Phosphorylation (Activation) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->CDK7 Inhibition

Caption: CDK7 Signaling Pathway and Inhibition.

DNA_Gyrase_Mechanism Relaxed_DNA Relaxed_DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Binding ADP_Pi ADP_Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Supercoiled_DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling ATP ATP ATP->DNA_Gyrase Energy Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->DNA_Gyrase Inhibition

Caption: DNA Gyrase Mechanism and Inhibition.

hNTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP ATP hNTPDase h-NTPDase ATP->hNTPDase Hydrolysis P2_Receptors P2 Receptors ATP->P2_Receptors Activation ADP ADP ADP->hNTPDase Hydrolysis ADP->P2_Receptors Activation AMP AMP Adenosine Adenosine AMP->Adenosine via 5'-nucleotidase A_Receptors Adenosine Receptors Adenosine->A_Receptors Activation hNTPDase->ADP hNTPDase->AMP Downstream_Effects Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP modulation) P2_Receptors->Downstream_Effects A_Receptors->Downstream_Effects Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->hNTPDase Inhibition

Caption: h-NTPDase Signaling Pathway and Inhibition.

Drug_Discovery_Workflow Scaffold 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine Synthesis Synthesis of Derivatives (SNAr, Suzuki, etc.) Scaffold->Synthesis Screening Primary Biological Screening (e.g., Kinase Panel) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Candidate Preclinical->Clinical

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Biological Screening of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine derivatives and detailed protocols for their biological screening. This class of compounds, as part of the broader thienopyrimidine family, holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Introduction

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that are considered bioisosteres of purines, making them attractive scaffolds for targeting a wide range of biological macromolecules. The this compound core, in particular, offers reactive sites at the C2 and C4 positions, allowing for the synthesis of diverse libraries of derivatives for biological screening. Research into structurally related thienopyrimidines and dichloropyrimidines has revealed potent activities as kinase inhibitors and antimicrobial agents. These notes will guide researchers in the systematic evaluation of novel derivatives based on this scaffold.

Potential Biological Activities

Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated a variety of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity: The primary mechanism of anticancer action for many thienopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

Key kinase targets for thieno[3,2-d]pyrimidine derivatives may include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, including non-small cell lung cancer.

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival.

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases that play a key role in cytokine signaling pathways controlling immune responses and cell proliferation.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

While specific data for this compound derivatives is still emerging, studies on the closely related 2,4-dichloro-6-methylpyrimidine scaffold have shown potent and selective inhibition of EGFR mutants. For instance, a derivative, L-18, demonstrated strong antiproliferative activity against H1975 non-small cell lung cancer cells with an IC50 value of 0.65 ± 0.06 μM.[1] Halogenated thieno[3,2-d]pyrimidines have also been identified as having antiproliferative activity, with the chlorine atom at the C4-position being crucial for their biological effect.

Antimicrobial Activity: Thienopyrimidine derivatives have also been investigated for their potential to combat bacterial and fungal infections. The proposed mechanism for some of these compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase.

Data Presentation: Biological Activity of a Related Dichloropyrimidine Derivative

The following table summarizes the in vitro anticancer activity of a key derivative from a closely related chemical series, 2,4-dichloro-6-methylpyrimidine. This data serves as a benchmark for the potential potency of this compound derivatives.

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
L-18H1975 (NSCLC)Cytotoxicity0.65 ± 0.06[1]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols can be adapted for the high-throughput screening of a library of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., H1975, A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound derivatives

  • Kinase of interest (e.g., EGFR, PI3K, JAK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Create serial dilutions of the compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a white microplate, add the test compound, the kinase, and the specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate as per the kit manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGFR Signaling and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Biological_Screening_Workflow Biological Screening Workflow start Start: Library of Thienopyrimidine Derivatives cytotoxicity Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity inactive Inactive Compounds cytotoxicity->inactive Low/No Activity active Active 'Hits' cytotoxicity->active Potent Activity secondary Secondary Screening: Kinase Inhibition Assays active->secondary mechanism Mechanism of Action Studies: Apoptosis, Cell Cycle Analysis secondary->mechanism lead Lead Compound Identification & Optimization mechanism->lead

References

Application Notes and Protocols for the Development of EGFR Inhibitors Derived from 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of epidermal growth factor receptor (EGFR) inhibitors based on the 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine scaffold. This document includes a summary of their biological activities, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has become a prime target for anticancer therapies.[1]

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective EGFR inhibitors.[4][5] Starting from the versatile building block, this compound, medicinal chemists have designed and synthesized numerous derivatives targeting both wild-type and mutant forms of EGFR, particularly the T790M resistance mutation.[4][6][7] This document outlines the biological evaluation of these compounds and provides detailed methodologies for their characterization.

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine and related pyrimidine derivatives against EGFR kinases and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDTarget EGFR MutantIC50 (nM)Reference CompoundIC50 (nM)
B1L858R/T790M13Olmutinib-
B1WT>1000AZD9291-
6gEGFR Kinase30--
21L858R/T790M138Osimertinib110
5bWT37.19Erlotinib-
5bT790M204.10Erlotinib-
6eEGFR-TK133Olmutinib28
10eEGFR-TK151Olmutinib28

Data compiled from multiple sources.[6][8][9][10] Note that assay conditions may vary between studies.

Table 2: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineEGFR StatusIC50 (µM)Reference CompoundIC50 (µM)
L-18H1975L858R/T790M0.65--
B1H1975L858R/T790M0.087AZD9291-
21HCC827del190.010Osimertinib0.0042
21H1975L858R/T790M0.21Osimertinib0.04
21A549WT0.99Osimertinib0.92
5bA549WT-Erlotinib-
5bMCF-7--Erlotinib-

Data compiled from multiple sources.[2][9][11][12] Note that assay conditions may vary between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of thieno[3,2-d]pyrimidine-based EGFR inhibitors are provided below.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method for measuring the inhibitory activity of compounds against EGFR kinase activity.[13]

Materials:

  • EGFR enzyme (recombinant)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[13]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the test compound solution or DMSO (vehicle control).[13]

  • Add 2 µl of EGFR enzyme solution (concentration determined by titration) to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.[13]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[13]

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effect of the synthesized compounds on cancer cell lines.[14][15]

Materials:

  • Cancer cell lines (e.g., H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µl of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Aspirate the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the effect of inhibitors on the phosphorylation of EGFR and its downstream signaling proteins.[1][6][16]

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Test compounds

  • EGF (Epidermal Growth Factor)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.[4]

  • Treat the cells with the test compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for the last 15 minutes of the incubation period.[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[1]

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]

  • Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the test compounds using flow cytometry.[3][17]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI.

  • Incubate the cells at room temperature in the dark for 15 minutes.[3]

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[17] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compounds on the cell cycle distribution.[18][19]

Materials:

  • Cancer cell lines

  • Test compounds

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[18]

  • Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[19]

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Experimental Workflow for EGFR Inhibitor Evaluation

EGFR_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_conclusion Lead Optimization Start 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine Synthesis Chemical Synthesis & Purification Start->Synthesis Library Library of Derivatives Synthesis->Library KinaseAssay EGFR Kinase Assay (IC50 determination) Library->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT on H1975, A549) KinaseAssay->CellAssay WesternBlot Western Blot (p-EGFR, p-AKT, p-ERK) CellAssay->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI) WesternBlot->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the development and evaluation of EGFR inhibitors.

Logical Relationship of Apoptosis Assay Results

Apoptosis_Assay_Logic cluster_input Cell Population cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cells Treated Cells Stain Annexin V-FITC & Propidium Iodide (PI) Cells->Stain Q1 Annexin V (-) PI (+) (Necrotic) Stain->Q1 Analysis Q2 Annexin V (+) PI (+) (Late Apoptotic) Stain->Q2 Analysis Q3 Annexin V (-) PI (-) (Viable) Stain->Q3 Analysis Q4 Annexin V (+) PI (-) (Early Apoptotic) Stain->Q4 Analysis

Caption: Quadrant analysis of apoptosis assay results using Annexin V and Propidium Iodide staining.

References

Application Notes and Protocols for the Synthesis and Evaluation of Thienopyrimidine-Based Therapeutics for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the epidermal growth factor receptor (EGFR), making it a prime target for therapeutic intervention. Thienopyrimidines, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent EGFR inhibitors. Their structural similarity to the purine core of ATP allows them to competitively bind to the ATP-binding pocket of EGFR's kinase domain, thereby inhibiting its downstream signaling pathways that promote tumor growth, proliferation, and survival. Furthermore, some thienopyrimidine derivatives have shown the ability to dually inhibit both EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another key player in tumor angiogenesis. This dual inhibition strategy holds the potential for enhanced anti-tumor efficacy.

These application notes provide a comprehensive overview of the synthesis of novel thienopyrimidine derivatives and detailed protocols for their evaluation as potential NSCLC therapeutics.

Data Presentation: In Vitro Efficacy of Thienopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative thienopyrimidine compounds against EGFR, VEGFR-2, and various NSCLC and other cancer cell lines.

CompoundTargetIC50 (nM)[1]
Compound 5b EGFR (wild-type)37.19
EGFR (T790M mutant)204.10
Erlotinib (Reference)EGFR (wild-type)-
EGFR (T790M mutant)-
CompoundCell LineCancer TypeIC50 (µM)[1]
Compound 5b A549Non-Small Cell Lung Cancer0.85
MCF-7Breast Cancer0.43
WI-38Normal Lung Fibroblast>10
Erlotinib (Reference)A549Non-Small Cell Lung Cancer2.12
MCF-7Breast Cancer3.57
CompoundTargetIC50 (µM)[2]
Compound 5f EGFR0.09
VEGFR-21.23
Erlotinib (Reference)EGFR0.11

Signaling Pathways in NSCLC Targeted by Thienopyrimidines

Thienopyrimidine derivatives primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the EGFR and VEGFR-2 signaling cascades and the points of inhibition by these compounds.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->EGFR Thieno->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways in NSCLC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of thienopyrimidine-based NSCLC therapeutics.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials: 2-aminothiophene-3-carbonitrile synthesis Multi-step Synthesis of Thienopyrimidine Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay In Vitro Kinase Assays (EGFR & VEGFR-2) purification->kinase_assay cell_assay Cell-Based Assays (NSCLC Cell Lines, e.g., A549) purification->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (Compound 5b as an example)

This protocol describes a representative synthesis of a thienopyrimidine derivative with demonstrated anti-proliferative activity against the A549 NSCLC cell line.[1]

Materials:

  • 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Starting material)

  • Substituted aniline (e.g., 4-methoxyaniline for compound 5b)

  • Acetonitrile

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (0.24 g, 1 mmol) in acetonitrile (20 ml) in a round-bottom flask, add the appropriate substituted aniline (1.1 mmol).

  • Heat the reaction mixture under reflux for 24 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the formed precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol.

  • Dry the collected solid to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure target compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assays and is designed to determine the IC50 value of a test compound against recombinant EGFR kinase.[3]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Thienopyrimidine test compound

  • Erlotinib (as a reference inhibitor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the thienopyrimidine test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in Kinase Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant EGFR enzyme and Poly(Glu, Tyr) substrate in Kinase Assay Buffer to their optimal concentrations (determined empirically).

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or reference inhibitor to the wells of a 96-well plate.

    • Include "no inhibitor" wells as a positive control (100% kinase activity) and "no enzyme" wells as a blank (background).

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.

    • Add 10 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well (final reaction volume of 25 µL).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average signal from the blank wells from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cell Viability Assay (MTT Assay) in A549 NSCLC Cells

This protocol describes the use of the MTT assay to determine the cytotoxic effect of thienopyrimidine compounds on the A549 human lung adenocarcinoma cell line.[4][5]

Materials:

  • A549 human non-small cell lung cancer cell line

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Thienopyrimidine test compound

  • Doxorubicin or Erlotinib (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest A549 cells from a sub-confluent culture using trypsin-EDTA.

    • Resuspend the cells in complete growth medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyrimidine test compound and the positive control in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells (e.g., DMSO in medium) as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

References

Application of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine is a versatile heterocyclic building block employed in the synthesis of a variety of kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, acting as a bioisostere of purine and enabling the design of potent and selective inhibitors of various protein kinases. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on epidermal growth factor receptor (EGFR) inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis involves its use as a core scaffold to which various substituents are attached. The general synthetic strategy involves a two-step nucleophilic substitution. The chlorine at the C4 position is more reactive and is typically displaced first by a primary or secondary amine. The second chlorine at the C2 position is then substituted with another amine or other nucleophile. This differential reactivity allows for the controlled synthesis of a wide range of 2,4-disubstituted-6-methylthieno[3,2-d]pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant application of the thieno[3,2-d]pyrimidine scaffold is in the development of inhibitors targeting EGFR, a receptor tyrosine kinase frequently implicated in cancer. Mutations in EGFR, such as the L858R/T790M double mutant, can lead to resistance to first- and second-generation EGFR inhibitors. Novel thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of these resistant EGFR mutants.

Data Presentation

The following table summarizes the in vitro activity of a series of synthesized thieno[3,2-d]pyrimidine derivatives against wild-type and mutant EGFR, as well as their anti-proliferative activity against the H1975 non-small cell lung cancer cell line, which harbors the EGFR L858R/T790M mutation.

Compound IDR GroupEGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)H1975 Cell IC50 (µM)
B1 Acryloyl13>10000.087
B7 Crotonoyl5.9990.12
Olmutinib-25770.091
AZD9291-15170.021

Data adapted from a study on pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as EGFR inhibitors.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of 2,4-disubstituted-6-methylthieno[3,2-d]pyrimidine kinase inhibitors, based on established synthetic routes for analogous compounds.

Protocol 1: Synthesis of 2-((5-nitro-2-methoxyphenyl)amino)-6-methylthieno[3,2-d]pyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Intermediate A)

Step 1: Synthesis of 4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)-2-chloro-6-methylthieno[3,2-d]pyrimidine

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of Intermediate A

  • To a solution of the product from Step 1 (1.0 eq) in ethanol, add 4-fluoro-2-methoxy-5-nitroaniline (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reflux the reaction mixture at 90 °C for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to obtain Intermediate A.

Protocol 2: General Procedure for the Synthesis of Final Kinase Inhibitors (e.g., Compound B1)

Step 1: Reduction of the Nitro Group

  • Suspend Intermediate A (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution through celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino intermediate.

Step 2: Acylation of the Amino Group

  • Dissolve the crude amino intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (3.0 eq) followed by the dropwise addition of the desired acyl chloride (e.g., acryloyl chloride for compound B1) (1.5 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Inhibitor cluster_2 Biological Evaluation start 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine step1 Nucleophilic Substitution at C4 (Amine, K2CO3, MeOH/H2O) start->step1 intermediate1 4-Amino-2-chloro-6-methyl- thieno[3,2-d]pyrimidine step1->intermediate1 step2 Nucleophilic Substitution at C2 (Aniline, TsOH, EtOH) intermediate1->step2 intermediateA Intermediate A (2,4-Disubstituted) step2->intermediateA step3 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O) intermediateA->step3 intermediateB Amino Intermediate step3->intermediateB step4 Acylation (Acyl Chloride, TEA, DCM) intermediateB->step4 final_product Final Kinase Inhibitor step4->final_product kinase_assay Kinase Activity Assay (IC50 Determination) final_product->kinase_assay cell_assay Cell Proliferation Assay (e.g., H1975 cells) final_product->cell_assay

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Thieno[3,2-d]pyrimidine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a core component of molecules targeting various signaling pathways implicated in cancer and inflammatory diseases.

Introduction to Suzuki Coupling with Thieno[3,2-d]pyrimidines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective introduction of aryl and heteroaryl substituents at the C2 and C4 positions. The regioselectivity of the coupling is a key consideration, with the C4 position generally exhibiting higher reactivity due to the electronic properties of the heterocyclic system. This selective functionalization is crucial for exploring the structure-activity relationships (SAR) of novel therapeutic agents.

Substituted thieno[3,2-d]pyrimidines have been identified as potent inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K), Janus kinase (JAK), and epidermal growth factor receptor (EGFR).[1][2][3] Dysregulation of these kinase signaling pathways is a hallmark of many cancers and other diseases, making them attractive targets for drug development. The ability to synthesize a diverse library of substituted thieno[3,2-d]pyrimidines via Suzuki coupling is therefore a valuable tool in the discovery of new and effective kinase inhibitors.

Data Presentation: Reaction Condition Screening

The following tables summarize the results from Suzuki coupling reactions performed on the analogous 2,4-dichloropyrimidine substrate. This data provides a strong starting point for optimizing the reaction with this compound.

Table 1: Screening of Palladium Catalysts

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(PPh₃)₄ (5)-72
2PdCl₂(PPh₃)₂ (5)-65
3Pd(OAc)₂ (5)SPhos (10)58
4Pd₂(dba)₃ (2.5)XPhos (10)85

Reaction conditions: 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h.

Table 2: Screening of Bases

EntryBase (equiv.)Yield (%)
1K₂CO₃ (2.0)85
2Cs₂CO₃ (2.0)88
3K₃PO₄ (2.0)75
4Na₂CO₃ (2.0)78

Reaction conditions: 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h.

Table 3: Screening of Solvents

EntrySolvent (v/v)Yield (%)
11,4-Dioxane/H₂O (4:1)88
2Toluene/H₂O (4:1)79
3DMF/H₂O (4:1)65
4Acetonitrile/H₂O (4:1)72

Reaction conditions: 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv.), 100 °C, 12 h.

Table 4: Microwave-Assisted Suzuki Coupling Optimization

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)802065
2Pd(PPh₃)₄ (3)1002080
3Pd(PPh₃)₄ (3)1202078
4Pd(PPh₃)₄ (0.5)1001581
5Pd(PPh₃)₄ (0.5)1002085

Reaction conditions: 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.0 equiv.), K₂CO₃ (3.0 equiv.), 1,4-dioxane/H₂O (2:1), microwave irradiation.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

General Protocol for Regioselective Monosubstitution at C4 (Conventional Heating)

This protocol is adapted from procedures for the Suzuki coupling of 2,4-dichloropyrimidines.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-methylthieno[3,2-d]pyrimidine.

Protocol for Disubstitution (One-Pot)

This protocol allows for the sequential substitution at both C4 and C2 positions.

Procedure:

  • Follow steps 1-3 of the monosubstitution protocol.

  • After the initial reaction at the C4 position is complete (as determined by TLC or LC-MS), add a second, different arylboronic acid (1.5 equivalents) and additional palladium catalyst (1-2 mol%) to the reaction mixture.

  • Increase the reaction temperature to 110-120 °C and continue stirring for an additional 12-24 hours, monitoring the reaction progress.

  • Follow the work-up, isolation, and purification steps as described in the monosubstitution protocol to obtain the 2,4-diaryl-6-methylthieno[3,2-d]pyrimidine.

Microwave-Assisted Protocol for Rapid Monosubstitution

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

Materials:

  • As per the conventional heating protocol.

  • Microwave synthesis vial and microwave reactor.

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.5-3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 2:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[4]

  • Work-up and Purification: After cooling, follow the work-up, isolation, and purification steps as described in the conventional heating protocol.

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent start->solvent heat Heat (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, & Wash monitor->workup isolate Dry & Concentrate workup->isolate purify Column Chromatography isolate->purify end Substituted Thieno[3,2-d]pyrimidine purify->end PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits EGFR_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation AKT AKT PI3K->AKT AKT->CellProliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

References

Designing Novel Anti-Inflammatory Agents from Thienopyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel anti-inflammatory agents based on the thienopyrimidine scaffold. Thienopyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects. Their structural similarity to purine bases allows them to interact with various biological targets involved in the inflammatory cascade.[1] This guide offers a comprehensive overview of the key signaling pathways implicated in inflammation, detailed experimental workflows, and protocols for assessing the anti-inflammatory efficacy of newly synthesized thienopyrimidine compounds.

Rationale for Thienopyrimidine Scaffolds in Anti-Inflammatory Drug Design

The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its versatile biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The design of novel anti-inflammatory agents from this scaffold often focuses on inhibiting key enzymes and signaling pathways that drive the inflammatory response. These include cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), and intracellular signaling cascades such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. By modifying the substituents on the thienopyrimidine ring system, researchers can fine-tune the potency and selectivity of these compounds towards specific targets.

Key Inflammatory Signaling Pathways Targeted by Thienopyrimidine Derivatives

Understanding the mechanism of action of anti-inflammatory agents requires a clear picture of the signaling pathways they modulate. Thienopyrimidine derivatives have been shown to interfere with several critical inflammatory cascades.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors that are pivotal in orchestrating the immune and inflammatory responses.[4] Dysregulation of this pathway is associated with various inflammatory diseases. Thienopyrimidine derivatives have been synthesized and shown to inhibit STAT3 expression induced by pro-inflammatory cytokines like IL-6, thereby suppressing the inflammatory response.[5][6]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation DNA DNA STAT_dimer->DNA 6. Binds to DNA Gene Inflammatory Gene Transcription DNA->Gene 7. Gene Transcription Inhibitor Thienopyrimidine Inhibitor Inhibitor->JAK Inhibition Inhibitor->STAT Inhibition

Caption: JAK/STAT signaling pathway and potential inhibition by thienopyrimidine agents.

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes.[7] Some thienopyridine analogues, structurally related to thienopyrimidines, have been identified as potent IKKβ inhibitors.[8]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK 1. Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB 2. Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation DNA DNA NFkB->DNA 6. Binds to DNA IkB_NFkB->NFkB 4. NF-κB Release pIkB pIκB Proteasome Proteasome pIkB->Proteasome 3. Ubiquitination & Degradation Gene Inflammatory Gene Transcription DNA->Gene 7. Gene Transcription Inhibitor Thienopyrimidine Inhibitor Inhibitor->IKK Inhibition Synthesis_Workflow Start Starting Materials (e.g., Cyclohexanone, Ethyl Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization (e.g., with Formamide) Aminothiophene->Cyclization Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Functionalization Further Functionalization Thienopyrimidinone->Functionalization Final Novel Anti-inflammatory Agents Functionalization->Final

References

Application Notes and Protocols: Development of Anti-Infective Compounds from 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] Its structural similarity to purine bases allows it to interact with various biological targets.[2] This document provides detailed protocols for the synthesis and biological evaluation of novel anti-infective agents derived from the key intermediate, 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine. These guidelines are intended for researchers and professionals in the field of drug discovery and development.

Synthetic Strategy and Protocols

The development of a diverse library of anti-infective candidates from this compound relies on sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functional groups.

General Synthetic Workflow

The overall workflow involves the preparation of the key dichloro intermediate followed by diversification through nucleophilic substitution to generate a library of compounds for biological screening.

G cluster_synthesis Synthesis Workflow A Start: 6-Methylthieno[3,2-d] pyrimidine-2,4-diol B Chlorination (e.g., POCl₃) A->B Step 1 C Intermediate: 2,4-Dichloro-6-methyl thieno[3,2-d]pyrimidine B->C Yields D Nucleophilic Substitution (Amines, Thiols, Alcohols) C->D Step 2a E Library of C4-Substituted Derivatives D->E Product F Further Nucleophilic Substitution (optional) E->F Step 2b G Library of C2,C4-Disubstituted Derivatives F->G Final Products

Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidine derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of the corresponding diol precursor. This method is adapted from procedures used for similar heterocyclic systems.[3][4]

Materials:

  • 6-Methylthieno[3,2-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Combine 6-methylthieno[3,2-d]pyrimidine-2,4-diol (1.0 eq) and phosphorus oxychloride (10-15 eq) in a round-bottom flask equipped with a reflux condenser.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 10-24 hours, monitoring the reaction by TLC.[3][5]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice in a beaker under a fume hood.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Synthesis of C4-Substituted Amino Derivatives

This protocol details the selective substitution at the more reactive C4 position.

Materials:

  • This compound

  • Substituted amine (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq)

  • Tert-Butanol (t-BuOH) or Dichloromethane (DCM) as solvent

  • Magnetic stirrer and plate

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in t-BuOH or DCM in a round-bottom flask.

  • Add the desired substituted amine (1.0 eq) to the solution.

  • Add DIPEA (1.5 eq) to the mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting mono-substituted product by column chromatography or recrystallization.

Anti-Infective Activity Data

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the substitution patterns at the C2 and C4 positions.[1] Below are representative data for halogenated and substituted thieno[3,2-d]pyrimidines against fungal and bacterial pathogens.

Table 1: Antifungal Activity of Halogenated Thieno[3,2-d]pyrimidines

The following data demonstrates the antifungal potential of chlorinated and brominated analogs. The 4-chloro group has been identified as crucial for biological activity.[3]

Compound IDR₂R₄Target FungusMIC₉₅ (µM)[3]
1 ClClCandida albicans>100
1 ClClCryptococcus neoformans50
2 BrClCandida albicans50
2 BrClCryptococcus neoformans10
Table 2: Antibacterial Activity of Substituted Thienopyrimidines against H. pylori

Derivatives of a related thienopyrimidine scaffold have shown potent and selective activity against Helicobacter pylori by inhibiting its respiratory complex I.[6]

Compound IDScaffoldR Side-chainH. pylori IC₅₀ (µM)[6]
Hit 1 ThienopyrimidineN-alkyl hydroxyl1.55
Hit 2 ThienopyrimidinePhenethylamine1.72
Analog 19 Thienopyrimidine3,4-dimethoxyphenethyl0.16

Proposed Mechanism of Action

Thieno[3,2-d]pyrimidine derivatives have been suggested to act through multiple mechanisms. One prominent proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[1] Another identified mechanism for specific derivatives is the inhibition of the bacterial respiratory complex I, which is essential for ATP synthesis in pathogens like H. pylori.[6]

G cluster_moa Proposed Mechanism: Enzyme Inhibition Compound Thieno[3,2-d]pyrimidine Derivative Binding Binding to Active Site Compound->Binding Target Bacterial Target (e.g., DNA Gyrase, Respiratory Complex I) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Effect Disruption of Cellular Process (DNA Replication, ATP Synthesis) Inhibition->Effect Result Bacteriostatic / Bactericidal Effect Effect->Result

Caption: Logical flow of the proposed mechanism of action for thienopyrimidine derivatives.

Protocols for Biological Evaluation

A systematic evaluation of the synthesized compounds is critical to identify promising leads. This involves determining their antimicrobial potency, spectrum of activity, and toxicity toward mammalian cells.

Biological Screening Workflow

G cluster_screening Biological Screening Workflow A Synthesized Compound Library B Primary Screening: Antimicrobial Susceptibility (e.g., MIC Assay) A->B C Identify 'Hits' (Compounds with Potent Activity) B->C D Secondary Screening: Cytotoxicity Assay (e.g., MTT on Mammalian Cells) C->D Active Compounds E Determine Selectivity Index (SI = CC₅₀ / MIC) D->E F Lead Compound (High Potency, High SI) E->F Selective Compounds

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control (e.g., Ciprofloxacin) and negative control (media + DMSO).

  • Incubator.

  • Microplate reader or visual assessment.

Procedure:

  • Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • In the first column, add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB) to achieve a starting concentration of 128 µg/mL.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (standard antibiotic) and a negative control (wells with media and inoculum but no compound).

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: MTT Assay for Cytotoxicity

This protocol assesses the metabolic activity of mammalian cells to determine the cytotoxic concentration (CC₅₀) of the compounds.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Synthesized compounds dissolved in DMSO.

  • Sterile 96-well plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • DMSO or solubilization buffer.

  • Microplate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using dose-response curve fitting software.

References

Application Notes and Protocols for the Functionalization of the C6-Methyl Group of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the C6-methyl group of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine. This scaffold is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. The functionalization of the C6-methyl group allows for the introduction of diverse chemical moieties, enabling structure-activity relationship (SAR) studies and the development of novel drug candidates.

Introduction

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent biological activities. The 2,4-dichloro-6-methyl derivative serves as a versatile starting material for further chemical elaboration. The C6-methyl group, being in a position analogous to a benzylic group, is amenable to a variety of chemical transformations, including halogenation, oxidation, and condensation reactions. These modifications provide access to a wide range of derivatives with potentially enhanced biological profiles.

Key Functionalization Strategies

Three primary strategies for the functionalization of the C6-methyl group are presented:

  • Benzylic-like Bromination: Introduction of a bromine atom to the methyl group to form 6-(bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine. This intermediate is highly reactive and can be used for subsequent nucleophilic substitution reactions.

  • Oxidation to Carboxylic Acid: Conversion of the methyl group to a carboxylic acid, yielding 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid. The carboxylic acid functionality can be further modified to form amides, esters, and other derivatives.

  • Condensation of the Corresponding Aldehyde: Synthesis of the 6-carbaldehyde derivative and its subsequent condensation with amines to form Schiff bases, which can be further reduced to secondary amines.

Experimental Protocols

Protocol 1: Synthesis of 6-(Bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine via Radical Bromination

This protocol describes the bromination of the C6-methyl group using N-bromosuccinimide (NBS) as a radical initiator.

Workflow Diagram:

G start Start: this compound reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon Tetrachloride (CCl4) start->reagents Add reaction Reflux (e.g., 77 °C) reagents->reaction Heat workup Cooling & Filtration Wash with Na2S2O3 (aq) Wash with Brine Drying over Na2SO4 reaction->workup Process purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product Product: 6-(Bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine purification->product

Caption: Workflow for the synthesis of 6-(bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na2S2O3 solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 6-(bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine.

Quantitative Data (Example):

Starting MaterialReagentsProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
This compoundNBS, AIBN6-(Bromomethyl)-2,4-dichlorothieno[3,2-d]pyrimidine75-85135-1377.45 (s, 1H), 4.60 (s, 2H)
Protocol 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic Acid via Oxidation

This protocol outlines the oxidation of the C6-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Workflow Diagram:

G start Start: this compound reagents Potassium Permanganate (KMnO4) Pyridine/Water start->reagents Add reaction Reflux reagents->reaction Heat workup Cooling & Filtration Acidification (HCl) Extraction with EtOAc reaction->workup Process purification Recrystallization workup->purification product Product: 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic Acid purification->product G start Start: this compound reagents Selenium Dioxide (SeO2) Dioxane/Water start->reagents Add reaction Reflux reagents->reaction Heat workup Cooling & Filtration Extraction with EtOAc Wash with NaHCO3 (aq) & Brine reaction->workup Process purification Column Chromatography workup->purification product Product: 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde purification->product G start Start: 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde reagents Primary Amine (R-NH2) Ethanol Acetic Acid (cat.) start->reagents Add reaction Reflux reagents->reaction Heat workup Cooling Filtration or Extraction reaction->workup product Product: Schiff Base workup->product G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->Dimerization Inhibition

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, a key intermediate for various pharmacologically active compounds. The protocols detailed herein are designed to be suitable for producing material for preclinical studies, with a focus on scalability, safety, and purity. The synthesis is presented as a three-step process commencing with the readily available starting materials acetone and cyanoacetamide via a Gewald reaction, followed by cyclization to form the dihydroxy intermediate, and culminating in a chlorination step.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, this compound (CAS No. 35265-82-8)[1][2][3], is a versatile precursor for the synthesis of novel therapeutic agents. The chloro-substituents at the 2- and 4-positions are amenable to nucleophilic substitution, allowing for the introduction of various functional groups. This document outlines a scalable synthetic route to obtain this compound with high purity, suitable for further derivatization and preclinical evaluation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence. The first step involves the Gewald reaction to synthesize a substituted 2-aminothiophene. This is followed by the cyclization of the aminothiophene intermediate with urea to form 6-Methylthieno[3,2-d]pyrimidine-2,4-diol. The final step is the chlorination of the diol intermediate using phosphorus oxychloride (POCl₃).

Synthesis_Pathway A Acetone + Cyanoacetamide + Sulfur B Step 1: Gewald Reaction A->B Base catalyst (e.g., Morpholine) C 2-Amino-4-methylthiophene-3-carboxamide B->C D Step 2: Cyclization with Urea C->D E 6-Methylthieno[3,2-d]pyrimidine-2,4-diol D->E F Step 3: Chlorination with POCl₃ E->F G This compound F->G

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carboxamide

This step utilizes the Gewald reaction, a one-pot multicomponent reaction that is highly efficient for the synthesis of 2-aminothiophenes.[4][5][6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Acetone58.081.0ACS grade or higher
Cyanoacetamide84.081.0
Sulfur (elemental)32.061.0Fine powder
Morpholine87.120.5Catalyst
Ethanol46.07-Solvent

Procedure:

  • To a stirred solution of acetone (1.0 mol) and cyanoacetamide (1.0 mol) in ethanol (500 mL) in a well-ventilated fume hood, add elemental sulfur (1.0 mol).

  • Slowly add morpholine (0.5 mol) to the suspension. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield 2-Amino-4-methylthiophene-3-carboxamide as a solid.

Expected Yield: 70-85%

Step 2: Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diol

This step involves the cyclization of the 2-aminothiophene intermediate with urea to form the pyrimidine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Amino-4-methylthiophene-3-carboxamide156.211.0From Step 1
Urea60.062.0
N,N-Dimethylformamide (DMF)73.09-Solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-methylthiophene-3-carboxamide (1.0 mol) and urea (2.0 mol) in DMF (500 mL).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water (2 L) with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-Methylthieno[3,2-d]pyrimidine-2,4-diol.

Expected Yield: 60-75%

Step 3: Scale-Up Synthesis of this compound

This final step is the chlorination of the diol intermediate. For scale-up, a solvent-free approach using equimolar phosphorus oxychloride is recommended for safety and environmental reasons.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
6-Methylthieno[3,2-d]pyrimidine-2,4-diol182.201.0From Step 2
Phosphorus oxychloride (POCl₃)153.332.2Highly corrosive and toxic
N,N-Dimethylformamide (DMF)73.09Catalytic amount

Safety Precautions: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[4][5][6][7][8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place 6-Methylthieno[3,2-d]pyrimidine-2,4-diol (1.0 mol).

  • Slowly add phosphorus oxychloride (2.2 mol) to the flask with stirring.

  • Add a catalytic amount of DMF (e.g., 5 mL).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and will release HCl gas.

  • The crude product will precipitate as a solid.

  • Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Purification:

For preclinical studies, high purity of the final compound is essential. Recrystallization is a suitable method for purification.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: 75-90% (after purification)

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis Batch

StepStarting MaterialStarting Amount (g)ProductProduct Amount (g)Yield (%)Purity (HPLC)
1Acetone58.12-Amino-4-methylthiophene-3-carboxamide125.080>95%
22-Amino-4-methylthiophene-3-carboxamide125.06-Methylthieno[3,2-d]pyrimidine-2,4-diol102.570>97%
36-Methylthieno[3,2-d]pyrimidine-2,4-diol102.5This compound107.385>99%

Analytical Characterization

For preclinical batches, thorough analytical characterization is mandatory to ensure identity, purity, and stability.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would involve a C18 column with a gradient of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition of the final compound.

Workflow and Logic Diagrams

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination and Purification A Mix Acetone, Cyanoacetamide, Sulfur in Ethanol B Add Morpholine A->B C Stir at RT for 24h B->C D Filter and Wash C->D E Dry Product 1 D->E F Dissolve Product 1 and Urea in DMF E->F G Heat at 150-160°C for 4-6h F->G H Precipitate in Ice-Water G->H I Filter and Wash H->I J Dry Product 2 I->J K React Product 2 with POCl₃ and cat. DMF J->K L Reflux for 3-4h K->L M Quench on Ice L->M N Filter and Wash M->N O Recrystallize N->O P Dry Final Product O->P

Caption: Detailed experimental workflow for the three-step synthesis.

Quality_Control Crude Crude this compound Purification Recrystallization Crude->Purification Pure Purified Product Purification->Pure Analysis Analytical Characterization Pure->Analysis HPLC HPLC (>99% Purity) Analysis->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Analysis->NMR MS Mass Spectrometry (MW Confirmation) Analysis->MS EA Elemental Analysis (Composition) Analysis->EA Release Release for Preclinical Studies HPLC->Release NMR->Release MS->Release EA->Release

References

Troubleshooting & Optimization

common issues in thienopyrimidine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thienopyrimidine Synthesis

Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions. Thienopyrimidines are a critical class of heterocyclic compounds, recognized for their structural similarity to purines, which allows them to interact with a wide range of biological targets like protein kinases.[1] This makes them valuable scaffolds in medicinal chemistry, particularly for developing anticancer agents.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for thienopyrimidine synthesis?

A1: The most prevalent and versatile starting materials are substituted 2-aminothiophene-3-carboxylates or 2-amino-3-cyanothiophenes.[5] These precursors are often synthesized via multicomponent reactions like the Gewald reaction.[6][7][8] The substituents on the initial thiophene ring dictate the final substitution pattern of the thienopyrimidine core, offering significant flexibility in molecular design.[5]

Q2: What are the primary strategies for constructing the thienopyrimidine ring system?

A2: There are two main strategic approaches for synthesizing the thienopyrimidine scaffold:[4][9]

  • Annulation of a pyrimidine ring onto a pre-existing thiophene: This is the most common method, typically involving the cyclization of a 2-aminothiophene derivative with a one-carbon synthon like formamide, formic acid, or urea.[6][10][11][12]

  • Construction of a thiophene ring onto a pre-formed pyrimidine: This approach is less common but can be achieved through methods like the Thorpe-Ziegler cyclization of an appropriate pyrimidine derivative.[10]

Q3: How can I introduce diverse substituents at the 4-position of the thienopyrimidine core?

A3: A robust method for introducing diversity at the 4-position is through a nucleophilic aromatic substitution (SNAr) pathway. This typically involves a three-step sequence:

  • Synthesis of the corresponding thieno[2,3-d]pyrimidin-4-one intermediate by cyclizing a 2-aminothiophene precursor with a reagent like formamide.[7][11]

  • Chlorination of the 4-oxo group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield a 4-chlorothienopyrimidine.[6][7][11]

  • Displacement of the 4-chloro substituent with various nucleophiles, such as amines, alcohols, or thiols, to install a wide array of functional groups.[6][11]

Q4: Is microwave-assisted synthesis beneficial for thienopyrimidine preparations?

A4: Yes, microwave irradiation is highly advantageous for thienopyrimidine synthesis. It often leads to dramatically reduced reaction times, higher yields, and can facilitate reactions that are sluggish under conventional heating.[1][6] For instance, the cyclization of 2-aminothiophenes and the displacement of 4-chloro substituents can be significantly accelerated using microwave energy.[5][11][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thienopyrimidines, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Final Cyclized Product

Low yield during the pyrimidine ring formation is one of the most common challenges.

Potential Cause Suggested Solution(s)
Incomplete Reaction Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. For thermally stable compounds, increasing the reflux temperature or extending the reaction time can improve conversion.[14]
Use Microwave Irradiation: As mentioned in the FAQ, switching to microwave heating can drastically improve yields and reduce reaction times from hours to minutes.[1][11]
Degradation of Starting Material or Product Lower Reaction Temperature: If TLC/LC-MS shows the formation of multiple side products over time, the compounds may be degrading under harsh conditions. Attempt the reaction at a lower temperature for a longer duration.
Use Milder Reagents: Strong acids or bases used for cyclization can sometimes cause degradation. For example, instead of refluxing in neat formic acid, try using triethyl orthoformate with a catalytic amount of acid.
Poor Quality of Starting 2-Aminothiophene Purify Starting Material: Impurities in the 2-aminothiophene precursor, often carried over from the Gewald reaction, can inhibit cyclization. Recrystallize or perform column chromatography on the starting material before use.[14]
Suboptimal Solvent Choice Solvent Screening: The polarity of the solvent can influence reaction rates. While high-boiling polar solvents like formamide or DMF are common, screening other solvents like dioxane or toluene may be beneficial for specific substrates.[10][14]

A logical workflow for troubleshooting low yields is presented below.

G start Low Yield Observed check_purity Verify Purity of 2-Aminothiophene Precursor start->check_purity optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Pure purify Purify via Recrystallization or Chromatography check_purity->purify Impure increase_temp Increase Temperature / Extend Time optimize_cond->increase_temp use_microwave Switch to Microwave Heating optimize_cond->use_microwave change_solvent Screen Alternative Solvents optimize_cond->change_solvent change_reagent Consider Alternative Reagents end Yield Improved change_reagent->end purify->optimize_cond increase_temp->change_reagent increase_temp->end use_microwave->change_reagent use_microwave->end change_solvent->change_reagent change_solvent->end

Caption: A troubleshooting workflow for addressing low reaction yields.
Problem 2: Formation of Side Products in Gewald Reaction

The Gewald multicomponent reaction is a cornerstone for preparing the 2-aminothiophene precursors, but it can be prone to side reactions.

Potential Cause Suggested Solution(s)
Formation of Insoluble Byproducts Control Reaction Temperature: The initial Knoevenagel condensation is exothermic. Maintain a low temperature (e.g., below 10°C) during the addition of the base (e.g., morpholine or triethylamine) to prevent polymerization of the aldehyde/ketone or cyano-active compound.[12]
Modify Solvent System: In some cases, insoluble intermediates can precipitate. Using a co-solvent system like THF/water can help maintain homogeneity and suppress byproduct formation.[15]
Low Purity of Final Thiophene Optimize Base Catalyst: The choice of base is critical. While morpholine is traditional, other bases like triethylamine or piperidine can be screened. The amount of base should also be optimized.
Purification Strategy: The crude product from a Gewald reaction often requires purification. Recrystallization from ethanol or isopropanol is typically effective. If isomers are formed, column chromatography may be necessary.
Unreacted Starting Materials Use a Catalyst for Knoevenagel Step: For sluggish condensations, adding a desiccant or catalyst like hexamethyldisilazane (HMDS) with acetic acid can drive the initial step to completion before the addition of sulfur and base.[15]

Key Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothienopyrimidine via Formamide Cyclization

This protocol details a common two-step procedure starting from a 2-aminothiophene-3-carboxylate.

Step A: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and formamide (50 mL) is heated under reflux for 1.5-2 hours.[11][16]

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, allowing a solid to precipitate.

  • The solid is collected by filtration, washed thoroughly with water, then with a small amount of cold ethanol, and dried under vacuum. Yields are typically high (e.g., 92%).[16]

Step B: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine

  • A mixture of the thienopyrimidin-4-one from Step A (5 mmol), phosphorus oxychloride (POCl₃, 15 mL), and a catalytic amount of N,N-dimethylaniline is heated under reflux for 12-14 hours.[7][11]

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is slowly and carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to afford the 4-chloro derivative.[5][11]

Protocol 2: Microwave-Assisted Synthesis of N-Aryl Thienylthiourea Intermediate

This protocol is for an intermediate step often used in the synthesis of 2-thioxo-thienopyrimidines.

  • A mixture of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (2 mmol) and the desired aryl isothiocyanate (2 mmol) is placed in a 50 mL beaker suitable for microwave synthesis.[13]

  • The vessel is covered and irradiated with microwaves (e.g., 600 W) for 45-60 seconds.[5][13]

  • After irradiation, the reaction mixture is cooled to room temperature.

  • Ethanol is added to the solidified mixture, and the product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure thiourea derivative.[13]

Signaling Pathway Visualization

Thienopyrimidines are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] The diagram below illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target for thienopyrimidine-based inhibitors like GDC-0941.[17][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway inhibited by thienopyrimidines.

References

optimizing reaction conditions for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the this compound core?

A common and effective starting point is the use of a substituted thiophene derivative. Specifically, 2-amino-5-methylthiophene-3-carbonitrile is a key precursor which can be synthesized via the Gewald reaction from propionaldehyde, sulfur, and malononitrile.[1] This intermediate is then used to construct the fused pyrimidine ring.

Q2: What is the general synthetic strategy to obtain the thieno[3,2-d]pyrimidine core?

The primary strategy involves the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative with a one-carbon synthon. Reagents like formic acid or formamide are commonly used for this cyclization step.[2][3] Following the formation of the thieno[3,2-d]pyrimidin-4-one, a chlorination step is employed to yield the target 2,4-dichloro derivative.

Q3: I am experiencing low yields during the cyclization step to form the thieno[3,2-d]pyrimidin-4-one. What are the likely causes and how can I optimize this?

Low yields in the cyclization can stem from several factors:

  • Incomplete Reaction: The reaction may necessitate more stringent conditions. Consider elevating the reaction temperature or prolonging the reaction time.

  • Side Reactions: Impurities in the starting materials or intermediates can lead to undesired side reactions. Ensure the purity of your 2-amino-5-methylthiophene precursor.

  • Sub-optimal Reagent: The choice of cyclizing agent is crucial. While formamide is common, other reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) might offer better results under different conditions.

Q4: Are there advantages to using microwave-assisted synthesis for this reaction?

Yes, microwave irradiation can be highly beneficial for the synthesis of thieno[3,2-d]pyrimidines. It often leads to a significant reduction in reaction times and can improve yields for reactions that are slow under conventional heating methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Gewald reaction for 2-amino-5-methylthiophene-3-carbonitrile - Incorrect temperature control.- Impure starting materials (propionaldehyde, sulfur, malononitrile).- Inefficient base catalysis (e.g., triethylamine).- Maintain the reaction temperature, especially during the addition of reagents.- Use freshly distilled or high-purity starting materials.- Ensure the correct stoichiometry and slow addition of the base.
Formation of a complex mixture during cyclization - Decomposition of starting material or product at high temperatures.- Competing side reactions.- Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the 2-amino-5-methylthiophene-3-carbonitrile intermediate before cyclization.
Incomplete chlorination of the thieno[3,2-d]pyrimidine-2,4-diol - Insufficient amount of chlorinating agent (e.g., POCl₃).- Reaction time is too short or temperature is too low.- Presence of water in the reaction mixture.- Use a larger excess of the chlorinating agent.[4][5]- Increase the reaction temperature to reflux and extend the reaction time.[4]- Ensure all glassware is oven-dried and reagents are anhydrous.
Difficulty in purifying the final product - Presence of residual starting materials or byproducts.- Tar formation.- Employ column chromatography with an appropriate solvent system for purification.- Recrystallization from a suitable solvent can also be effective.- If significant tarring occurs, revisit the reaction conditions to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This protocol is based on the Gewald reaction.[1]

  • To a mixture of sulfur (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) in N,N-dimethylformamide (100 mL), add triethylamine (22.97 g, 227 mmol) dropwise at approximately -5 °C over 15 minutes.

  • Stir the mixture at about 18 °C for 2 hours.

  • Add a solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL) dropwise over 20 minutes, maintaining the temperature at around 18 °C.

  • Stir the reaction mixture for an additional 45 minutes at 18 °C.

  • Pour the mixture into ice/water (1.2 L) with stirring.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry in vacuo at 70 °C to yield 2-amino-5-methylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diol

This protocol involves the cyclization of the aminothiophene derivative.

  • A mixture of 2-amino-5-methylthiophene-3-carboxamide (obtained from the hydrolysis of the nitrile) and urea is heated.

  • The reaction is monitored by TLC.

  • After completion, the mixture is worked up by adding a saturated aqueous NaHCO₃ solution followed by 10% NaOH solution.

  • The product is precipitated by the addition of dilute HCl, filtered, washed, and dried.

Protocol 3: Synthesis of this compound

This protocol describes the chlorination step.[4][5]

  • To a suspension of 6-methylthieno[3,2-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl₃), add a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine.[4][5][6]

  • Heat the reaction mixture at reflux for several hours (typically 2-3 hours).[4][6]

  • Monitor the reaction by TLC.

  • After completion, remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for the Chlorination Step

Parameter Condition 1 [4]Condition 2 [5][6]
Starting Material Thieno[3,2-d]pyrimidine-2,4-dione6-Methylthieno[3,2-d]pyrimidine-2,4-diol
Chlorinating Agent POCl₃POCl₃
Base/Catalyst DiisopropylethylamineN,N-Dimethylformamide (DMF)
Solvent POCl₃ (in excess)POCl₃ (in excess)
Temperature Reflux120 °C
Reaction Time 2 hours3 hours
Yield Quantitative75.7%

Visualizations

Synthesis_Workflow A Propionaldehyde + Sulfur + Malononitrile B 2-Amino-5-methylthiophene- 3-carbonitrile A->B  Gewald Reaction (Triethylamine, DMF) C 6-Methylthieno[3,2-d]pyrimidine- 2,4-diol B->C  Hydrolysis & Cyclization (Urea) D This compound C->D  Chlorination (POCl₃, Catalyst) Troubleshooting_Logic start Low Yield in Final Product check_chlorination Check Chlorination Step start->check_chlorination check_cyclization Check Cyclization Step check_chlorination->check_cyclization No incomplete_chlorination Incomplete Chlorination? check_chlorination->incomplete_chlorination Yes side_reactions_chlorination Side Reactions? check_chlorination->side_reactions_chlorination Yes check_starting_material Check Starting Material Purity check_cyclization->check_starting_material No incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization Yes impure_thiophene Impure Thiophene Intermediate? check_starting_material->impure_thiophene Yes solution1 Increase POCl₃, Temp, or Time incomplete_chlorination->solution1 solution2 Use Anhydrous Conditions side_reactions_chlorination->solution2 solution3 Optimize Cyclization Conditions (Temp, Time, Reagent) incomplete_cyclization->solution3 solution4 Purify Thiophene Intermediate impure_thiophene->solution4

References

Technical Support Center: Purification of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound are recrystallization and silica gel column chromatography. Recrystallization is often effective for removing minor impurities and obtaining a highly crystalline final product. Column chromatography is useful for separating the desired product from significant impurities, such as unreacted starting materials or byproducts from the synthesis.

Q2: What are the likely impurities in a crude sample of this compound synthesized from 6-methylthieno[3,2-d]pyrimidine-2,4-diol?

A2: The synthesis of this compound typically involves chlorination of 6-methylthieno[3,2-d]pyrimidine-2,4-diol using a reagent like phosphorus oxychloride (POCl₃). Potential impurities include:

  • Unreacted starting material: 6-methylthieno[3,2-d]pyrimidine-2,4-diol.

  • Mono-chlorinated intermediate: 2-chloro-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one or 4-chloro-6-methyl-1H-thieno[3,2-d]pyrimidin-2-one.

  • Hydrolysis products: If the crude product is exposed to moisture, the chloro groups can be hydrolyzed back to hydroxyl groups.

  • Residual reagents and solvents: Such as POCl₃, DMF, or other solvents used in the synthesis.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1][2][3] A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate, can be used to separate the desired product from its impurities. The spots can be visualized under UV light.

Troubleshooting Guides

Recrystallization

Q4: My compound does not crystallize from the solvent.

A4: This issue can arise from several factors:

  • The solution is not supersaturated: The concentration of your compound in the solvent may be too low.

  • The chosen solvent is too good: Your compound is highly soluble in the solvent even at low temperatures.

  • The presence of impurities: Some impurities can inhibit crystal formation.

Troubleshooting Steps:

  • Induce crystallization:

    • Scratch the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath or freezer).

  • Increase concentration:

    • Evaporate some of the solvent to increase the concentration of your compound.

  • Change the solvent system:

    • If the compound is too soluble, try a solvent in which it is less soluble.

    • Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.

Q5: The product "oils out" instead of forming crystals.

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.

Troubleshooting Steps:

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil and then allow it to cool more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent and then cool slowly.

  • Use a different solvent: Choose a solvent with a lower boiling point.

Silica Gel Column Chromatography

Q6: I am having trouble separating my compound from a close-running impurity.

A6: Poor separation on a silica gel column can be due to an inappropriate solvent system or issues with the column packing.

Troubleshooting Steps:

  • Optimize the solvent system:

    • Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Employ a less polar solvent system to increase the separation between spots on the TLC plate.

    • Consider using a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity.

  • Improve column packing:

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Use a proper amount of silica gel; a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.

  • Check for compound degradation:

    • Some compounds can degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.

Q7: My compound is not eluting from the column.

A7: This usually indicates that the eluent is not polar enough to move the compound through the silica gel.

Troubleshooting Steps:

  • Increase the polarity of the eluent: Gradually add a more polar solvent (e.g., ethyl acetate or methanol) to your mobile phase.

  • Check for interactions with silica: Highly polar or acidic/basic compounds can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help to break these interactions and elute the compound.

Experimental Protocols

Recrystallization of this compound

Based on literature reports, a mixture of ethanol and chloroform can be effective for the purification of dichlorothienopyrimidines to a high purity.[1]

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot chloroform.

  • Slowly add hot ethanol to the solution until it becomes slightly turbid.

  • Add a small amount of hot chloroform to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Quantitative Data Summary:

ParameterValueReference
Purity Achievedup to 99.5%[1]
Silica Gel Column Chromatography of this compound Derivatives

General Protocol:

  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the powder to the top of the column.

  • Elute the Column: Begin eluting with the initial nonpolar solvent system.

  • Increase Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Starting Conditions for Method Development:

ParameterRecommended Starting Point
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate
Initial Eluent 95:5 (Hexane:Ethyl Acetate)
Gradient Increase to 80:20 (Hexane:Ethyl Acetate)

Visualizations

Purification_Workflow Crude Crude Product (this compound) Assess Assess Purity (TLC) Crude->Assess Recrystallization Recrystallization (e.g., Ethanol/Chloroform) Assess->Recrystallization Minor Impurities Column Silica Gel Column Chromatography Assess->Column Significant Impurities Pure Pure Product Recrystallization->Pure Column->Pure Impure Significant Impurities Present MinorImp Minor Impurities Present

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Problem: No Crystals Form Cause1 Is the solution supersaturated? Start->Cause1 Action1 Evaporate some solvent Cause1->Action1 No Cause2 Is the solvent appropriate? Cause1->Cause2 Yes Action2 Add an anti-solvent or change the solvent Cause2->Action2 No Action3 Induce crystallization: - Scratch flask - Add seed crystal Cause2->Action3 Yes

Caption: Troubleshooting decision tree for crystallization problems.

References

identifying and minimizing byproducts in 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: My final product shows a significant amount of a monochloro-hydroxy impurity. How can I increase the yield of the desired dichloro product?

Answer:

The presence of a monochloro-hydroxy-6-methylthieno[3,2-d]pyrimidine impurity is typically due to incomplete chlorination of the starting material, 6-methylthieno[3,2-d]pyrimidine-2,4-diol. Several factors can contribute to this issue.

Potential Causes and Solutions:

ParameterPotential IssueRecommended SolutionExpected Outcome
Reagent Stoichiometry Insufficient phosphorus oxychloride (POCl₃)Increase the molar excess of POCl₃ from 3-5 equivalents to 8-10 equivalents relative to the diol.Drives the reaction equilibrium towards the formation of the dichloro product.
Reaction Temperature Temperature is too low for the second chlorination step.Ensure the reaction temperature is maintained at or above 110 °C. For stubborn reactions, a gradual increase to 120 °C can be beneficial.Provides sufficient activation energy for the conversion of the monochloro-hydroxy intermediate.
Reaction Time The reaction has not proceeded to completion.Extend the reaction time from 3-4 hours to 6-8 hours. Monitor the reaction progress by TLC or HPLC.Allows for the complete conversion of starting material and intermediates.
Catalyst Absence or insufficient amount of catalyst.Add a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diethylaniline to the reaction mixture.Accelerates the rate of chlorination.

Experimental Protocol for Minimizing Monochloro Impurity:

  • To a flame-dried three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 6-methylthieno[3,2-d]pyrimidine-2,4-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (10.0 eq) to the flask under a nitrogen atmosphere.

  • Add N,N-dimethylformamide (0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 115-120 °C and maintain for 6 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material and monochloro intermediate are no longer visible.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Question 2: I am observing the formation of the starting diol in my final product after workup. What is causing this and how can I prevent it?

Answer:

The reappearance of 6-methylthieno[3,2-d]pyrimidine-2,4-diol in your final product is likely due to the hydrolysis of the dichloro product during the workup procedure. This compound is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH.

Troubleshooting Hydrolysis:

Workup StepPotential IssueRecommended Solution
Quenching Quenching at elevated temperatures.Ensure the reaction mixture is cooled to room temperature, or preferably 0-5 °C, before quenching with ice water.
pH during Extraction Aqueous layer is basic for a prolonged period.Minimize the time the product is in contact with basic aqueous solutions. Perform extractions swiftly.
Drying Incomplete removal of water from the organic phase.Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and ensure adequate contact time.

Workflow for Minimizing Hydrolysis:

start Reaction Completion cool Cool Reaction to 0-5 °C start->cool quench Slowly Quench into Ice Water cool->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with Cold Sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Cold Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end diol Thienopyrimidine Diol mono_chloro_ol Monochloro-hydroxy Intermediate diol->mono_chloro_ol + POCl₃ - HCl, -PO₂Cl di_chloro Dichloro Product mono_chloro_ol->di_chloro + POCl₃ - HCl, -PO₂Cl

stability issues of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles of the thieno[3,2-d]pyrimidine scaffold and the known reactivity of 2,4-dichloropyrimidines. As of the last update, specific experimental stability data for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine under various conditions is not extensively available in the public domain. Researchers are strongly encouraged to perform their own stability studies for their specific applications.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected yields in nucleophilic substitution reactions.

  • Question: I am reacting this compound with a nucleophile, but my yields are variable or low. Could this be a stability issue?

  • Answer: Yes, instability of the starting material could be a contributing factor. 2,4-Dichloropyrimidine moieties are susceptible to hydrolysis, which can compete with your desired nucleophilic substitution, especially if there is residual moisture in your reaction setup.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Check Solvent Purity: Use freshly distilled or anhydrous grade solvents. Some solvents can absorb atmospheric moisture over time.

      • Re-evaluate Base: If using a basic catalyst, ensure it is not introducing water. Consider using a non-hygroscopic base.

      • Confirm Starting Material Purity: The purity of your this compound may have diminished over time due to improper storage. Consider re-purifying a small sample or using a fresh batch.

Issue 2: Appearance of unexpected byproducts in my reaction mixture.

  • Question: I am observing unexpected peaks in my LC-MS/TLC analysis of a reaction involving this compound. What could they be?

  • Answer: The unexpected byproducts could be degradation products. The two chloro-substituents on the pyrimidine ring are potential sites for hydrolysis, which would lead to the formation of mono- and di-hydroxylated species.

    • Troubleshooting Steps:

      • Analyze Byproducts: Attempt to characterize the byproducts by mass spectrometry. Look for masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

      • Review Reaction Conditions: Assess if your reaction conditions (e.g., pH, temperature, presence of water) could be promoting hydrolysis.

      • Perform a Control Reaction: Run the reaction without your nucleophile to see if the starting material degrades under the reaction conditions alone.

Issue 3: The solid compound has changed in appearance (e.g., color, texture) over time.

  • Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish tint. Is it still usable?

  • Answer: A change in appearance can indicate degradation. While the thieno[3,2-d]pyrimidine core is generally stable, prolonged exposure to light, moisture, or air could lead to the formation of colored impurities.

    • Troubleshooting Steps:

      • Assess Purity: Analyze a small sample of the discolored material by a suitable method (e.g., HPLC, melting point) to determine its purity.

      • Consider Purification: If the purity is compromised, you may need to recrystallize or chromatograph the material before use.

      • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool (2-8 °C), dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize potential degradation from atmospheric moisture and oxygen.

Q2: How stable is this compound in common organic solvents?

A2: While specific data is limited, it is expected to be reasonably stable in anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile, DMF) at room temperature for the duration of a typical experiment. However, in protic solvents, especially those containing water, there is a risk of solvolysis (hydrolysis), where the chloro groups are replaced by hydroxyl or alkoxy groups. This process can be accelerated by elevated temperatures and non-neutral pH.

Q3: What is the expected stability of this compound at different pH values?

A3: The dichloro-substituents on the pyrimidine ring are susceptible to hydrolysis, and the rate of this degradation is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): May exhibit some stability, but hydrolysis can still occur, potentially at an accelerated rate compared to neutral pH.

  • Neutral Conditions (pH ~7): Expected to have moderate stability in aqueous solutions, but hydrolysis will likely occur over time.

  • Basic Conditions (pH > 8): Hydrolysis is expected to be significantly accelerated, leading to the rapid formation of mono- and di-hydroxylated derivatives.

Q4: Is this compound sensitive to light?

A4: While some thienopyrimidine derivatives have shown good solid-state photostability, it is a general best practice to protect halogenated and heterocyclic compounds from prolonged exposure to UV light. Photodegradation cannot be ruled out without specific experimental data. Therefore, it is recommended to store the compound in an amber vial or in the dark.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation pathway under hydrolytic conditions is the sequential substitution of the two chlorine atoms with hydroxyl groups. This would result in the formation of 2-chloro-4-hydroxy-6-methylthieno[3,2-d]pyrimidine and 4-chloro-2-hydroxy-6-methylthieno[3,2-d]pyrimidine as the initial products, followed by the formation of 2,4-dihydroxy-6-methylthieno[3,2-d]pyrimidine.

Data Presentation

Table 1: Predicted Qualitative Stability of this compound under Various Conditions

ConditionStressorExpected StabilityPotential Degradation Products
pH Acidic (e.g., 0.1 M HCl)Low to ModerateHydrolysis products
Neutral (e.g., Water)ModerateHydrolysis products (slower formation)
Basic (e.g., 0.1 M NaOH)Very LowRapid formation of hydrolysis products
Temperature Elevated Temp. (solid)ModeratePotential for slow decomposition
Elevated Temp. (solution)LowAccelerated solvolysis/degradation
Oxidation 3% H₂O₂Moderate to LowPotential for oxidation of the thiophene ring
Light UV/Visible LightModeratePotential for photodegradation

Note: This table is based on general chemical principles and not on specific experimental data for this compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector or LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • At shorter intervals (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at regular intervals.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in acetonitrile and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (a gradient method with a C18 column is a good starting point).

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

    • If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.

Mandatory Visualization

degradation_pathway A 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine B 2-Chloro-4-hydroxy-6-methyl- thieno[3,2-d]pyrimidine A->B + H2O - HCl C 4-Chloro-2-hydroxy-6-methyl- thieno[3,2-d]pyrimidine A->C + H2O - HCl D 2,4-Dihydroxy-6-methyl- thieno[3,2-d]pyrimidine B->D + H2O - HCl C->D + H2O - HCl

Caption: Hypothetical hydrolytic degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (Solid) (80°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Identify Degradants & Assess Stability analysis->report

Caption: Workflow for a forced degradation study.

troubleshooting_guide start Low Yield or Unexpected Byproducts? check_moisture Are reaction conditions strictly anhydrous? start->check_moisture yes_moisture Implement rigorous drying of solvents/glassware. Use inert atmosphere. check_moisture->yes_moisture No no_moisture Is the starting material pure? check_moisture->no_moisture Yes no_pure Re-purify or use a fresh batch of starting material. no_moisture->no_pure No control_exp Run control experiment (no nucleophile). no_moisture->control_exp Yes yes_pure Consider other reaction parameters (temp, time, reagent stoichiometry). no_pure->yes_pure degrades Starting material is unstable under reaction conditions. Modify conditions (e.g., lower temp). control_exp->degrades Degradation Observed stable Issue is likely not starting material stability. control_exp->stable No Degradation

Caption: Troubleshooting decision tree for reactions.

Technical Support Center: Overcoming Resistance in Cancer Cells with Novel Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing novel thienopyrimidine derivatives to overcome resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Issue 1: Reduced or No Cytotoxic Effect of the Thienopyrimidine Derivative on Cancer Cells.

  • Question: My thienopyrimidine derivative is showing lower than expected or no cytotoxic effect on my cancer cell line, which was previously reported to be sensitive. What are the possible reasons and solutions?

  • Answer: Several factors could contribute to this issue. Here's a systematic approach to troubleshoot:

    • Compound Integrity and Solubility:

      • Verification: Confirm the identity and purity of your compound using techniques like NMR or mass spectrometry.

      • Solubility: Thienopyrimidine derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Precipitates in the final culture medium can significantly reduce the effective concentration.

      • Solution: Prepare a high-concentration stock solution in 100% DMSO and vortex thoroughly. When diluting into aqueous media, do so dropwise while gently vortexing the medium to prevent precipitation. Consider using a solubilizing agent if solubility issues persist, but ensure it doesn't affect cell viability on its own.

    • Cell Line Authenticity and Passage Number:

      • Verification: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.

      • Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, including changes in drug sensitivity.

      • Solution: Use low-passage cells from a reputable cell bank for your experiments.

    • Development of Acquired Resistance:

      • Mechanism: Cancer cells can develop resistance through various mechanisms, including the upregulation of drug efflux pumps like ABC transporters (P-glycoprotein/ABCB1, BCRP/ABCG2).[1][2][3][4][5] Another common mechanism is the acquisition of secondary mutations in the drug target, such as the T790M mutation in EGFR.[6][7]

      • Troubleshooting:

        • ABC Transporter Overexpression: Perform a western blot or qPCR to check for the expression levels of ABCB1 and ABCG2 in your cells compared to a sensitive parental line. You can also use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-gp) to assess their activity. To overcome this, consider co-administration of your thienopyrimidine derivative with a known ABC transporter inhibitor.

        • Target Mutation: If your compound targets a specific kinase like EGFR, sequence the gene in your resistant cells to check for known resistance mutations. If a mutation is identified, you may need to switch to a different thienopyrimidine derivative that is effective against the mutated target.

Issue 2: Inconsistent Results in Cell Viability Assays.

  • Question: I am getting highly variable results between replicate wells in my MTT or similar cell viability assays. What could be the cause?

  • Answer: Inconsistent results in cell viability assays often stem from technical inconsistencies. Here are some common causes and solutions:

    • Uneven Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to avoid cell clumping and ensure an even distribution of cells in each well.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and the test compound. This can affect cell growth and viability.

      • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

    • Incomplete Reagent Mixing: After adding the viability reagent (e.g., MTT), ensure it is thoroughly mixed with the medium in each well without disturbing the cell monolayer.

    • Variable Incubation Times: Ensure consistent incubation times for both drug treatment and the viability reagent across all plates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for novel thienopyrimidine derivatives in overcoming cancer cell resistance?

A1: Novel thienopyrimidine derivatives employ several mechanisms to combat resistance:

  • Targeting Kinase Mutations: Some derivatives are designed to inhibit mutated kinases that confer resistance to first-generation inhibitors. For example, certain thienopyrimidines can effectively inhibit EGFR with the T790M resistance mutation.[6]

  • Dual-Target Inhibition: Many thienopyrimidine derivatives are designed as dual inhibitors, targeting multiple signaling pathways simultaneously, such as EGFR and VEGFR-2.[8][9] This can prevent the cancer cells from easily developing resistance through upregulation of a bypass pathway.

  • Induction of Alternative Cell Death Pathways: Some compounds can induce non-apoptotic cell death pathways like mitotic catastrophe.[10][11][12] This is particularly useful in cancers that have developed resistance to apoptosis-inducing agents. For instance, compounds TPH104c and TPH104m have been shown to induce non-apoptotic cell death in triple-negative breast cancer cells.[13][14]

  • Inhibition of ABC Transporters: While not the primary mechanism for all, some thienopyrimidine derivatives may also inhibit the function of ABC transporters, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.[1][2][4]

Q2: How do I select the appropriate cancer cell line to test my novel thienopyrimidine derivative?

A2: The choice of cell line depends on your research question:

  • To test for overcoming a specific resistance mechanism: Use a pair of isogenic cell lines: a drug-sensitive parental line and its drug-resistant counterpart (e.g., a cell line with an acquired EGFR T790M mutation or one that overexpresses ABCB1).

  • To screen for general anticancer activity: Use a panel of cell lines from different cancer types to identify which are most sensitive to your compound. The NCI-60 panel is a common starting point.

  • To investigate a specific signaling pathway: Choose a cell line where that pathway is known to be dysregulated (e.g., a non-small-cell lung cancer line with an activating EGFR mutation).[6]

Q3: What are the recommended concentrations for in vitro testing of thienopyrimidine derivatives?

A3: It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). A common starting range for screening is from 0.01 µM to 100 µM. Based on published data for similar compounds, many thienopyrimidine derivatives show activity in the sub-micromolar to low micromolar range.[8][11][15][16]

Quantitative Data Summary

The following tables summarize the in vitro activity of various novel thienopyrimidine derivatives against different cancer cell lines.

Table 1: IC50 Values of Selected Thienopyrimidine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
5b PC-3Prostate CancerMore potent than Doxorubicin[15]
HCT-116Colon CancerMore potent than Doxorubicin[15]
5d PC-3Prostate Cancer1.2-fold more potent than Doxorubicin[15]
HCT-116Colon Cancer1.3-fold more potent than Doxorubicin[15]
5f MCF-7Breast Cancer1.73-fold more potent than Erlotinib[8][9]
4.64-fold more potent than Doxorubicin[8][9]
11n MCF-7Breast Cancer2.67[16]
SW-480Colon Cancer6.84[16]
HEPG-2Liver Cancer7.20[16]
HUVECEndothelial Cells2.09[16]
6j HCT116Colon Cancer0.5 - 2[10]
OV2008Ovarian Cancer0.5 - 2[10]
RP-010 DU145Prostate Cancer0.5[11][12]
PC-3Prostate Cancer0.3[11]

Table 2: Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
5b EGFR0.042[8]
VEGFR-20.51[8]
5f EGFRMore potent than Erlotinib[8][9]
VEGFR-21.23[8][9]

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Thieno_Derivative Thienopyrimidine Derivative Thieno_Derivative->EGFR Thieno_Derivative->VEGFR2 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by thienopyrimidine derivatives.

experimental_workflow start Start: Cancer Cell Line (Parental vs. Resistant) culture Cell Culture and Seeding start->culture treatment Treatment with Thienopyrimidine Derivative (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism western Western Blot (e.g., p-EGFR, p-Akt, Caspase-3) mechanism->western flow Flow Cytometry (Cell Cycle, Apoptosis) mechanism->flow end End: Data Analysis and Conclusion western->end flow->end

Caption: General experimental workflow for evaluating thienopyrimidine derivatives.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from methodologies described for testing novel thienopyrimidine derivatives.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thienopyrimidine derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 1.2–1.8 × 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the thienopyrimidine derivative in complete growth medium. A common concentration range to test is 0.39, 1.56, 6.25, 25, and 100 µM.[8] Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol allows for the assessment of the phosphorylation status of key proteins in a signaling pathway, such as EGFR or Akt.

Materials:

  • Cancer cells treated with the thienopyrimidine derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the thienopyrimidine derivative for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

References

Technical Support Center: Characterization of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the this compound core?

The synthesis of the thieno[3,2-d]pyrimidine scaffold typically begins with a substituted thiophene derivative. A common and effective starting material is a 2-amino-3-cyanothiophene or a 2-amino-3-carboxamidothiophene. These precursors can be readily cyclized to form the pyrimidine ring. For instance, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be synthesized via the Gewald reaction and subsequently used to build the fused pyrimidine ring. Another key intermediate is thieno[3,2-d]pyrimidine-2,4-dione, which can be chlorinated to the desired 2,4-dichloro derivative.[1]

Q2: I am observing low yields in the chlorination of the thieno[3,2-d]pyrimidine-2,4-dione precursor. What are the potential causes and solutions?

Low yields in the chlorination step can be attributed to several factors:

  • Incomplete reaction: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. The use of a catalyst such as N,N-dimethylaniline or dimethylaminopyridine (DMAP) can also improve the reaction rate and yield.[2]

  • Side reactions: The starting material or intermediates may be undergoing undesired side reactions. Ensure the purity of your starting thieno[3,2-d]pyrimidine-2,4-dione.

  • Work-up issues: The product, 2,4-dichlorothieno[3,2-d]pyrimidine, can be sensitive to hydrolysis. Ensure anhydrous conditions during the reaction and work-up. Quenching the reaction mixture with ice-water should be done carefully to avoid decomposition.

Q3: What are the key safety precautions when working with this compound and its analogs?

These compounds are halogenated heterocyclic organic compounds and should be handled with care.[3] They are typically solids at room temperature and may cause irritation to the skin, eyes, and respiratory tract upon acute contact.[3] It is recommended to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3]

Troubleshooting Guides

NMR Spectroscopy

Problem 1: Poor resolution or broad peaks in the 1H NMR spectrum.

  • Cause: Poor shimming, sample inhomogeneity (due to poor solubility), or sample being too concentrated.

  • Solution:

    • Re-shim the instrument.

    • Ensure the sample is fully dissolved. If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6).

    • Prepare a more dilute sample.

Problem 2: Difficulty in assigning protons due to overlapping signals.

  • Cause: Similar chemical environments of different protons.

  • Solution:

    • Try a different NMR solvent. Aromatic solvents like benzene-d6 can induce solvent shifts that may resolve overlapping peaks.

    • Run 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations, which will aid in definitive assignments.

Problem 3: Presence of unexpected peaks in the spectrum.

  • Cause: Residual solvent from purification (e.g., ethyl acetate, hexanes), moisture, or impurities from the reaction.

  • Solution:

    • Dry the sample under high vacuum for an extended period to remove volatile solvents.

    • To confirm an OH or NH peak, add a drop of D2O to the NMR tube and re-acquire the spectrum; the exchangeable proton peak should disappear or diminish.

    • If impurities are suspected, repurify the compound using techniques like column chromatography or recrystallization.

Mass Spectrometry

Problem 1: Absence of a clear molecular ion (M+) peak.

  • Cause: Extensive fragmentation of the molecule under the ionization conditions (e.g., Electron Impact ionization).

  • Solution:

    • Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce fragmentation and enhance the molecular ion peak.

    • For ESI, observing the protonated molecule [M+H]+ is common.[4][5]

Problem 2: Complex isotopic pattern for chlorine-containing fragments.

  • Cause: The natural isotopic abundance of chlorine (35Cl and 37Cl in an approximate 3:1 ratio).

  • Solution:

    • For a fragment containing one chlorine atom, expect to see two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (M+ and M+2).

    • For a fragment containing two chlorine atoms, such as the parent molecule, expect a pattern of three peaks at M+, M+2, and M+4 with an intensity ratio of approximately 9:6:1. This characteristic pattern can be used to confirm the number of chlorine atoms in a fragment.

HPLC Purification

Problem 1: Poor separation of the desired compound from impurities.

  • Cause: Inappropriate mobile phase composition or column chemistry.

  • Solution:

    • Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) can improve peak shape for ionizable compounds.

    • Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

Problem 2: High backpressure during the HPLC run.

  • Cause: Blockage in the system, often due to particulate matter from the sample or precipitation of buffer salts.

  • Solution:

    • Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[6]

    • Use a guard column to protect the analytical column from contaminants.[6]

    • If pressure is still high, systematically check for blockages in the tubing, injector, and column frits. Back-flushing the column may help to remove particulates from the inlet frit.

Quantitative Data

Table 1: Synthesis Yields of Thieno[3,2-d]pyrimidine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Thieno[3,2-d]pyrimidine-2,4-dionePOCl3, Diisopropylethylamine, reflux 2h2,4-Dichlorothieno[3,2-d]pyrimidineQuantitative[4][5]
2-Methyl-3-aminothiophene carboxylateRing cyclizationThieno[3,2-d]pyrimidin-2,4-dioneNot specified[2]
7-Bromothieno[3,2-d]pyrimidin-2,4-dionePOCl3, DMAP, reflux 2h7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine60[2]

Table 2: 1H NMR and Mass Spectrometry Data for 2,4-Dichlorothieno[3,2-d]pyrimidine

TechniqueParametersObserved DataReference
1H NMRCDCl3, 300 MHzδ 8.16 (d, J = 5.4 Hz, 1H), 7.56 (d, J = 5.7 Hz, 1H)[4][5]
LRMS (ESI)[M+H]+Calculated: 204.94, 206.94; Measured: 205.1, 207.0[4][5]

Experimental Protocols

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

Materials:

  • Thieno[3,2-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloroform

  • 5 M Sodium hydroxide (NaOH) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol) in POCl3 (40 mL), add diisopropylethylamine (13 mL, 74 mmol).[4][5]

  • Heat the reaction mixture to reflux for 2 hours.[4][5]

  • After the reaction is complete, remove the excess POCl3 and diisopropylethylamine by distillation under reduced pressure.[4][5]

  • Dissolve the resulting brown solid in chloroform and partition with water.[4][5]

  • Adjust the aqueous phase to be alkaline by adding 5 M NaOH solution and extract twice with chloroform.[4][5]

  • Combine the organic phases, wash sequentially with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the target product as a light brown solid.[4][5]

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound analog into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Vortex the sample until the solid is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Thieno[3,2-d]pyrimidine- 2,4-dione reagents POCl3, DIPEA Reflux start->reagents Add reaction Chlorination reagents->reaction product Crude 2,4-Dichlorothieno- [3,2-d]pyrimidine reaction->product workup Aqueous Workup & Extraction product->workup drying Drying (Na2SO4) workup->drying concentration Concentration drying->concentration purified_product Purified Product concentration->purified_product nmr NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms hplc HPLC Analysis purified_product->hplc

Caption: Experimental workflow for the synthesis, purification, and characterization of 2,4-dichlorothieno[3,2-d]pyrimidine.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues start Characterization Issue Encountered broad_peaks Broad Peaks? start->broad_peaks no_m_peak No Molecular Ion? start->no_m_peak poor_separation Poor Separation? start->poor_separation check_solubility Check Solubility & Concentration broad_peaks->check_solubility Yes reshim Re-shim broad_peaks->reshim Yes solution solution check_solubility->solution Resolved reshim->solution soft_ionization Use Soft Ionization (ESI, CI) no_m_peak->soft_ionization Yes soft_ionization->solution optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes change_column Change Column poor_separation->change_column Yes optimize_mobile_phase->solution change_column->solution

Caption: Logical troubleshooting workflow for common characterization challenges.

References

Technical Support Center: Quality Control of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical quality control of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Co-elution with an impurity.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Reduce sample concentration. - Replace the column. - Optimize the gradient or mobile phase composition for better separation.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues. - Pump malfunction.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated before injection. - Check the pump for leaks and ensure consistent flow.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections. - Impurities in the sample solvent.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step between injections. - Inject a blank solvent to confirm the source of the ghost peaks.
Baseline Noise or Drift - Air bubbles in the detector or pump. - Contaminated mobile phase. - Detector lamp aging. - Temperature fluctuations.- Degas the mobile phase thoroughly. - Purge the pump and detector. - Use fresh, HPLC-grade solvents. - Replace the detector lamp if necessary. - Ensure a stable laboratory temperature.

Gas Chromatography (GC) Troubleshooting

IssuePossible CausesRecommended Solutions
Peak Broadening - High injection port temperature causing degradation. - Slow injection speed. - Column contamination.- Optimize the injection port temperature. - Use a fast injection speed. - Bake out the column or trim the front end.
No Peaks or Very Small Peaks - Syringe issue (clogged or bent). - Leak in the injection port. - Incorrect split ratio.- Check and clean or replace the syringe. - Check for leaks using an electronic leak detector. - Adjust the split ratio to allow more sample onto the column.
Split Peaks - Inefficient sample focusing at the column head. - Incompatible solvent. - Column channeling.- Use a retention gap or a programmed temperature vaporization (PTV) inlet. - Dissolve the sample in a more volatile and compatible solvent. - Replace the column if channeling is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the purity determination of this compound?

A1: A good starting point for purity analysis by RP-HPLC would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution. A mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common choice for similar heterocyclic compounds. A gradient from 30% to 90% acetonitrile over 20 minutes at a flow rate of 1.0 mL/min should provide a decent initial separation. UV detection at a wavelength of approximately 254 nm is recommended.

Q2: How can I identify potential impurities in my sample of this compound?

A2: Impurity identification can be achieved using a combination of techniques. HPLC coupled with mass spectrometry (LC-MS) is highly effective for identifying process-related impurities and degradation products. For structural elucidation of unknown impurities, isolation by preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is the standard approach.

Q3: What are the expected major process-related impurities in the synthesis of this compound?

A3: Based on common synthetic routes for dichloropyrimidine derivatives, potential impurities could include starting materials, intermediates, and by-products. These may include incompletely chlorinated intermediates (mono-chloro species) or products of side reactions. For instance, if the synthesis involves the chlorination of a dihydroxy precursor, residual starting material could be a potential impurity.[1]

Q4: Is Gas Chromatography a suitable technique for the analysis of this compound?

A4: Yes, GC can be a suitable technique, particularly for assessing the presence of volatile impurities. Due to the chlorinated nature of the molecule, an electron capture detector (ECD) could provide high sensitivity. However, for routine purity analysis and simultaneous detection of a wider range of non-volatile impurities, HPLC is generally preferred.

Q5: How should I prepare my sample for spectroscopic analysis (NMR, IR)?

A5: For NMR analysis, dissolve the sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Data Presentation

Table 1: HPLC Purity Analysis Results (Hypothetical Data)

Lot NumberMain Peak Area (%)Total Impurity Area (%)Largest Single Impurity (%)
A-00199.850.150.08
A-00299.720.280.12
B-00199.910.090.05

Table 2: Common Potential Impurities (Hypothetical)

Impurity NameStructureRetention Time (HPLC)m/z (GC-MS)
2-Chloro-4-hydroxy-6-methylthieno[3,2-d]pyrimidineC₇H₅ClN₂OS8.5 min200
6-Methylthieno[3,2-d]pyrimidine-2,4-diolC₇H₆N₂O₂S5.2 min182

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample 2,4-Dichloro-6-methylthieno [3,2-d]pyrimidine Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC) Sample->Dissolution HPLC HPLC Analysis (Purity & Assay) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Spectroscopy Spectroscopic Analysis (Structure Elucidation) Dissolution->Spectroscopy Purity_Report Purity Report HPLC->Purity_Report Impurity_Profile Impurity Profile GCMS->Impurity_Profile Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation

Caption: General workflow for the quality control of this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues Start Chromatographic Problem Identified Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Shift Retention Time Shift? Start->RT_Shift Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Yes Reduce_Conc Reduce Sample Concentration Check_pH->Reduce_Conc No Improvement Replace_Column_Peak Replace Column Reduce_Conc->Replace_Column_Peak No Improvement Check_Mobile_Phase Check Mobile Phase Prep & Degassing RT_Shift->Check_Mobile_Phase Yes Check_Temp Verify Column Temperature Check_Mobile_Phase->Check_Temp No Improvement Check_Pump Inspect Pump Check_Temp->Check_Pump No Improvement

Caption: A logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

Comparative Analysis of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory performance of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine derivatives against other established kinase inhibitors. The information is supported by experimental data from peer-reviewed studies to assist in evaluating their potential in drug discovery and development.

Introduction to Thieno[3,2-d]pyrimidines as Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a "bioisostere" of purines. This structural similarity allows compounds based on this scaffold to interact with a variety of ATP-binding sites in kinases, making them attractive candidates for the development of novel kinase inhibitors. The this compound core, in particular, serves as a versatile starting point for the synthesis of a diverse range of derivatives targeting various protein kinases involved in cancer cell signaling pathways.

Performance Comparison of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of a representative 2,4-dichloro-6-methylpyrimidine derivative (L-18) and other well-established kinase inhibitors against various cancer-related kinases. This data allows for a direct comparison of their potency and selectivity.

Compound ClassRepresentative CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
2,4-Dichloro-6-methylpyrimidine Derivative L-18EGFRT790M/L858RH19750.65 ± 0.06
Third-Generation EGFR Inhibitor OsimertinibEGFRT790M/L858RH19750.0046[1]
First-Generation EGFR Inhibitor GefitinibEGFR (sensitive mutations)HCC8270.01306[2]
First-Generation EGFR Inhibitor ErlotinibEGFR (sensitive mutations)HCC8270.002142[3]
Thieno[2,3-d]pyrimidine Derivative Compound 17fVEGFR-2-2.80 ± 0.16 (against HCT-116)[4]
Pyrimidine-Based Aurora Kinase Inhibitor Compound 13Aurora A-< 0.200[5]
Pyrazolo-[3,4-d]-pyrimidine Derivative S7, S29, SI163SrcMedulloblastoma cells-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Thienopyrimidine Derivative (e.g., L-18) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by thienopyrimidine derivatives.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Solution Incubation Incubate Kinase + Inhibitor Kinase->Incubation Inhibitor Test Compound (Thienopyrimidine derivative) Inhibitor->Incubation Substrate_ATP Substrate & ATP Solution Reaction_Start Add Substrate/ATP to initiate reaction Substrate_ATP->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate for Kinase Reaction Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Reaction_Incubation->Stop_Reaction Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • 384-well microplates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in the kinase assay buffer.

    • Add the reaction mixture to each well to start the kinase reaction.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Detection:

    • Stop the kinase reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions.

    • Incubate the plate to allow the detection signal to develop.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • The percentage of kinase inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Cell Viability Assay

This assay is used to assess the anti-proliferative activity of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1975)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of the this compound scaffold have demonstrated promising activity as kinase inhibitors, particularly targeting EGFR. The representative compound L-18 shows inhibitory effects against the clinically relevant EGFR T790M/L858R mutant, although it is less potent than the third-generation inhibitor Osimertinib. The versatility of the thienopyrimidine core is further highlighted by the development of derivatives targeting other important cancer-related kinases such as VEGFR, Aurora, and Src.

This guide provides a foundational comparison based on available data. Further comprehensive head-to-head studies across a broad panel of kinases would be beneficial to fully elucidate the selectivity and potential of this class of compounds. The provided experimental protocols offer a standardized framework for such future investigations.

References

A Comparative Guide to the Bioactivity of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine compounds, with a focus on their potential as kinase inhibitors in oncology. Due to the limited publicly available bioactivity data on the specific thieno[3,2-d]pyrimidine scaffold, this guide utilizes data from a closely related series of 2,4-dichloro-6-methylpyrimidine derivatives as a primary reference for comparison.[1] These compounds are evaluated against established kinase inhibitors—Osimertinib, Erlotinib, and Gefitinib—to offer a comprehensive perspective for researchers in the field of drug discovery.

Introduction to Thienopyrimidines in Drug Discovery

Thienopyrimidines, bioisosteres of purines, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases. The thieno[3,2-d]pyrimidine core, in particular, is a key scaffold in the development of novel therapeutics, including antitumor agents. The this compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, including those targeting FLT3 and FGFR.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the 2,4-dichloro-6-methylpyrimidine derivatives and the selected alternative kinase inhibitors.

Table 1: In Vitro Cytotoxicity Data
Compound/DrugCell LineIC50 (µM)Reference Compound
2,4-dichloro-6-methylpyrimidine derivative (L-18) H1975 (NSCLC)0.65 ± 0.06-
OsimertinibH1975 (EGFR L858R/T790M)~0.012-
ErlotinibA549 (NSCLC)Varies (e.g., 10-30)-
Gefitinib1207 (Bladder Cancer)0.25 (in 10% FBS)-

Note: Data for the 2,4-dichloro-6-methylpyrimidine derivative is based on a specific analog, L-18, from a study on EGFR inhibitors.[1] IC50 values for Erlotinib and Gefitinib can vary significantly based on the cell line and experimental conditions.

Table 2: Kinase Inhibition Data
Compound/DrugTarget KinaseIC50 (nM)Selectivity Notes
2,4-dichloro-6-methylpyrimidine derivative (L-18) EGFRT790M/L858RNot specified (81.9% inhibition)Selective for mutant EGFR
OsimertinibEGFRL858R/T790M1Highly selective for mutant EGFR over wild-type
ErlotinibEGFR2Active against wild-type and some mutant forms
GefitinibEGFR2-37Active against wild-type and some mutant forms
Table 3: Apoptosis Induction
Compound/DrugCell LineObserved EffectMethod
2,4-dichloro-6-methylpyrimidine derivative (L-18) H1975Dose-dependent increase in apoptosisNot specified
OsimertinibVariousInduction of apoptosis in EGFR-mutant cellsCaspase activation, Annexin V staining
ErlotinibVariousInduction of apoptosisCaspase activation, PARP cleavage
Gefitinib647V (Bladder Cancer)Significant induction of apoptosisAnnexin V staining

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT->Proliferation Inhibitor Thienopyrimidine / Alternative Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of intervention for kinase inhibitors.

General Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow General Workflow for Bioactivity Assay Validation Compound_Synthesis Compound Synthesis (2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Compound_Synthesis->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Compound_Synthesis->Apoptosis_Assay Cell_Culture Cell Culture (e.g., H1975, A549) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Lead_Identification Lead Identification & Further Studies Data_Analysis->Lead_Identification

Caption: A generalized workflow for the validation of bioactivity assays.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to Thieno[3,2-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative assessment of inhibitors based on the thieno[3,2-d]pyrimidine scaffold, a core structure in the development of targeted therapies. While specific quantitative cross-reactivity data for inhibitors derived directly from 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine remains limited in publicly accessible literature, this document will draw upon data from the broader class of thieno[3,2-d]pyrimidine derivatives to illustrate the assessment of kinase selectivity.

The thieno[3,2-d]pyrimidine scaffold has been identified as a promising framework for the development of potent inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 7 (CDK7), Phosphoinositide 3-kinase (PI3K), and Janus Kinase 1 (JAK1).[1][2][3] The inherent challenge in kinase inhibitor development lies in achieving high selectivity for the intended target, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.

Comparative Analysis of Inhibitor Selectivity

To effectively assess cross-reactivity, inhibitors are typically screened against a broad panel of kinases. The resulting data, often presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of potency and selectivity. A highly selective inhibitor will exhibit potent inhibition of its primary target while displaying significantly weaker activity against other kinases.

Below is an illustrative table summarizing hypothetical kinase inhibition data for a representative thieno[3,2-d]pyrimidine-based inhibitor, "Compound X." This exemplifies how such data is structured for comparative analysis.

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Alternative 1IC50 (nM) for Alternative 2
Primary Target: CDK7 15 25 10
CDK11,2001,500950
CDK2850980700
CDK9500650450
PI3Kα>10,0008,500>10,000
PI3Kβ>10,0009,200>10,000
PI3Kδ>10,0007,800>10,000
PI3Kγ>10,0008,100>10,000
JAK12,5003,0001,800
JAK25,0006,2004,500
JAK3>10,000>10,0008,900
VEGFR23,8004,5003,200

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available, specific cross-reactivity data for this compound-based inhibitors.

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible experimental design is critical for generating reliable cross-reactivity data. Several assay formats are commonly employed for kinase inhibitor profiling.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.[4][5]

Protocol:

  • Kinase Reaction: A 5µl kinase reaction is initiated by adding the enzyme to a solution containing the substrate, ATP, and the test inhibitor at various concentrations.[6] The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any unconsumed ATP.[6] This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10µl of Kinase Detection Reagent is added. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[6]

  • Data Acquisition: After a 30-60 minute incubation, luminescence is measured using a plate reader.[5] The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. It measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase active site.[7]

Protocol:

  • Assay Plate Preparation: Test compounds are serially diluted and added to the assay plate.

  • Addition of Kinase and Antibody: A mixture of the target kinase and a europium-labeled anti-tag antibody is added to the wells.

  • Addition of Tracer: A fluorescently labeled, ATP-competitive tracer is added to initiate the binding reaction.

  • Incubation and Detection: The plate is incubated for 1 hour at room temperature to allow the binding to reach equilibrium. The TR-FRET signal is then measured on a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test inhibitor.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor reaction Incubate Inhibitor, Kinase, and Substrate/ATP inhibitor->reaction kinase_prep Prepare Kinase Solution kinase_prep->reaction substrate_prep Prepare Substrate/ATP Mix substrate_prep->reaction add_reagent Add Detection Reagent (e.g., ADP-Glo™) reaction->add_reagent incubation Incubate for Signal Development add_reagent->incubation read_plate Measure Signal (Luminescence/FRET) incubation->read_plate analysis Calculate IC50 Values & Assess Cross-Reactivity read_plate->analysis

Caption: General workflow for assessing kinase inhibitor cross-reactivity.

Thieno[3,2-d]pyrimidine-based inhibitors have shown activity against kinases involved in critical cellular signaling pathways, such as the PI3K/Akt/mTOR and CDK7 pathways. Understanding these pathways is crucial for interpreting the biological consequences of inhibitor activity.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

CDK7 is a key regulator of both the cell cycle and transcription.[13][14][15][16][17]

CDK7_pathway CDK7 CDK7/ Cyclin H/MAT1 CellCycleCDKs CDK1, CDK2, CDK4/6 CDK7->CellCycleCDKs Activates (CAK) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CTD PTEFb P-TEFb (CDK9) CDK7->PTEFb Activates CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle Drives Transcription Transcription Initiation RNAPII->Transcription Mediates Elongation Transcriptional Elongation PTEFb->Elongation Promotes

Caption: Dual roles of CDK7 in cell cycle and transcription.

References

Structure-Activity Relationship of 2,4-Disubstituted Thieno[3,2-d]pyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 2,4-disubstituted thieno[3,2-d]pyrimidine analogs, with a focus on their activity as kinase inhibitors.

Comparative Inhibitory Activity of Thieno[3,2-d]pyrimidine Analogs

The following table presents a selection of 2,4-disubstituted thieno[3,2-d]pyrimidine analogs and their corresponding half-maximal inhibitory concentrations (IC50) against FLT3 and FAK. This data highlights the critical influence of substitutions at the C2 and C4 positions on kinase inhibition.

Compound IDC4-Substituent (R1)C2-Substituent (R2)FLT3 IC50 (nM)FAK IC50 (nM)
1 3-aminophenyl2,4-difluoro-5-methoxyphenylamino45130
2 3-aminophenyl2,4-difluoro-5-hydroxyphenylamino1226
3 3-(methylamino)phenyl2,4-difluoro-5-hydroxyphenylamino3387
4 3-amino-4-methylphenyl2,4-difluoro-5-hydroxyphenylamino815
5 (Lead) 3-amino-4-fluorophenyl2,4-difluoro-5-hydroxyphenylamino611

Data is based on findings from studies on dual FLT3/FAK inhibitors.[1]

Key Structure-Activity Relationship Insights:

  • C4-Position: The nature of the substituent at the C4 position is a key determinant of potency. Aniline derivatives at this position are consistently found in active compounds. Small electron-donating or halogen substitutions on the aniline ring, such as methyl or fluoro groups, can enhance inhibitory activity.[1]

  • C2-Position: A substituted anilino group at the C2 position is crucial for high potency. The presence of a 2,4-difluoro-5-hydroxyphenylamino moiety is particularly favorable for potent dual inhibition of both FLT3 and FAK.[1] The hydroxyl group is a critical feature, as its replacement with a methoxy group leads to a decrease in activity.

Experimental Protocols

General Synthesis of 2,4-Disubstituted Thieno[3,2-d]pyrimidine Analogs

The synthesis of the target analogs typically commences with a 2,4-dichlorothieno[3,2-d]pyrimidine scaffold, which allows for sequential nucleophilic substitution at the C4 and C2 positions.

Step 1: Nucleophilic Substitution at C4

2,4-Dichlorothieno[3,2-d]pyrimidine is reacted with a substituted aniline in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like isopropanol at elevated temperatures. This selectively yields the C4-substituted intermediate.

Step 2: Nucleophilic Substitution at C2

The resulting 2-chloro-4-(substituted-anilino)thieno[3,2-d]pyrimidine is then reacted with a second substituted aniline in a similar manner, typically at a higher temperature, to afford the final 2,4-disubstituted product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is evaluated using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Setup: The kinase, a biotinylated peptide substrate, and the test compound are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After incubation, the reaction is stopped, and a europium-labeled anti-phospho-specific antibody and allophycocyanin-labeled streptavidin are added.

  • Measurement: The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Science

FLT3 Signaling Pathway

FLT3_Signaling FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Induces STAT5 STAT5 Dimerization->STAT5 Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation

Caption: A simplified diagram of the FLT3 signaling pathway.

General Synthetic Workflow

Synthesis_Workflow Start 2,4-Dichloro-6-methyl- thieno[3,2-d]pyrimidine Step1 Substitution with R1-NH2 at C4 Start->Step1 Intermediate C4-Substituted Intermediate Step1->Intermediate Step2 Substitution with R2-NH2 at C2 Intermediate->Step2 Final_Product 2,4-Disubstituted Analog Step2->Final_Product

Caption: General synthetic route for 2,4-disubstituted thieno[3,2-d]pyrimidines.

References

Thienopyrimidine Derivatives as Potent Anti-Cancer Agents: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the correlation of preclinical efficacy of a novel thienopyrimidine derivative. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

The development of novel small-molecule inhibitors targeting key signaling pathways in cancer is a cornerstone of modern oncology research. Thienopyrimidine derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-proliferative and anti-angiogenic properties. This guide focuses on a specific thienopyrimidine derivative, compound 21e , a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), to illustrate the critical correlation between in vitro activity and in vivo efficacy.

Comparative Efficacy Data: In Vitro vs. In Vivo

The preclinical evaluation of any potential anti-cancer agent relies on a stepwise progression from cell-free and cell-based assays to animal models. This approach allows for the initial identification of potent compounds and their subsequent validation in a more complex biological system. The following table summarizes the quantitative efficacy data for the thienopyrimidine derivative 21e .

Parameter In Vitro Efficacy In Vivo Efficacy Reference Compound (Sorafenib)
Target VEGFR-2 KinaseEhrlich Ascites Carcinoma (EAC) Solid TumorVEGFR-2, PDGFR, RAF kinases
Metric IC50Tumor Volume InhibitionIC50 / Tumor Volume Inhibition
Value 21 nM68.3% at 10 mg/kg23 nM (VEGFR-2 IC50) / Not specified in the comparative study
Assay/Model ADP-Glo™ Kinase AssayFemale Swiss Albino MiceADP-Glo™ Kinase Assay / Various tumor models

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of pre-clinical candidates. The following sections outline the protocols for the key in vitro and in vivo experiments cited in this guide.

In Vitro: VEGFR-2 Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of VEGFR-2 and the inhibitory potential of test compounds by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Thienopyrimidine derivative 21e (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well white opaque plates

Procedure:

  • Compound Preparation: A stock solution of compound 21e is prepared in DMSO and serially diluted to the desired concentrations in kinase assay buffer.

  • Kinase Reaction Setup: The kinase reaction is initiated by adding VEGFR-2 enzyme to wells of a 96-well plate containing the kinase buffer, substrate, ATP, and the test compound or vehicle control.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated for another 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the compound is calculated as the percentage of kinase activity relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

In Vivo: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Materials:

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • Female Swiss albino mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Thienopyrimidine derivative 21e formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • EAC Cell Propagation: EAC cells are maintained by intraperitoneal passage in donor mice.

  • Tumor Induction: EAC cells are harvested from the ascitic fluid of a donor mouse, washed with PBS, and cell viability is determined using trypan blue exclusion. A suspension of 2.5 x 10^6 viable EAC cells in 0.2 mL of PBS is injected subcutaneously into the right thigh of the experimental mice.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. The treatment group receives oral administration of compound 21e at a dose of 10 mg/kg body weight daily for a specified duration (e.g., 14 days). The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: V = 0.5 x length x (width)².

  • Efficacy Evaluation: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the key components of the VEGFR-2 signaling cascade, which is a critical regulator of angiogenesis. Thienopyrimidine derivative 21e exerts its anti-cancer effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Thienopyrimidine (21e) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by thienopyrimidine 21e.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The logical progression of preclinical drug discovery is depicted in the workflow diagram below, highlighting the key stages from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Compound Library (Thienopyrimidines) KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) Screening->KinaseAssay HitSelection Hit Compound Selection (e.g., 21e) KinaseAssay->HitSelection TumorModel EAC Solid Tumor Model (Mice) HitSelection->TumorModel EfficacyStudy In Vivo Efficacy Study (Tumor Growth Inhibition) TumorModel->EfficacyStudy DataAnalysis Data Analysis and Correlation EfficacyStudy->DataAnalysis

Caption: Preclinical workflow for thienopyrimidine derivative efficacy evaluation.

Comparative Docking Analysis of Thienopyrimidine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thienopyrimidine Inhibitors' Performance Through In Silico and In Vitro Studies.

This guide provides a comparative analysis of various thienopyrimidine derivatives that have been investigated as potent inhibitors of key protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Fms-like Tyrosine Kinase 3 (FLT3). The thienopyrimidine scaffold, being a structural isostere of purine, has emerged as a promising framework in the design of targeted anticancer agents.[1][2] This comparison summarizes key quantitative data from recent molecular docking and biological activity studies to aid in the evaluation and selection of lead compounds for further development.

Data Presentation: Comparative Analysis of Thienopyrimidine Inhibitors

The following table summarizes the molecular docking scores and corresponding biological activities (IC50 values) of selected thienopyrimidine derivatives against their primary kinase targets. This allows for a direct comparison of their potential efficacy.

Compound IDTarget KinaseDocking Score (kcal/mol)Biological Activity (IC50)Reference
Compound 18 VEGFR-2-22.710.084 µM[3]
Sorafenib (Reference)VEGFR-2-21.77-[3]
Compound 17f VEGFR-2Not Specified0.23 µM[4]
Sorafenib (Reference)VEGFR-2Not Specified0.23 µM[4]
Compound 5b EGFR (Wild-Type)Not Specified37.19 nM[5][6][7]
Compound 5b EGFR (T790M Mutant)Not Specified204.10 nM[5][6][7]
Erlotinib (Reference)EGFRNot Specified-[5]
Thienopyrimidine 5 FLT3-32.435 ± 5.5 μM[8]
Thienopyrimidine 8 FLT3-8.068-[8]
Thienopyrimidine 9 FLT3-8.360-[8]
PAS1EGFR-8.7-[9]
PAS1VEGFR-8.6-[9]
PAS9EGFR-8.7-[9]
PAS9VEGFR-8.0-[9]
Lenvatinib (Reference)EGFR-8.3-[9]
Lenvatinib (Reference)VEGFR-7.9-[9]

Experimental Protocols

A generalized methodology for the comparative docking studies cited is outlined below. Specific parameters may vary between individual studies.

Molecular Docking Protocol

  • Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, EGFR, FLT3) is obtained from the Protein Data Bank (PDB).[8] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the thienopyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A docking grid is defined around the ATP-binding site of the kinase, encompassing the key amino acid residues known to interact with inhibitors.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[3][9] The software explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor and the protein's active site residues, are examined. For validation, the co-crystallized ligand is often re-docked into the binding site, and the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. A low RMSD value (typically < 2 Å) indicates a valid docking protocol.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the thienopyrimidine compounds against the target kinase is determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizations

The following diagrams illustrate a representative signaling pathway targeted by thienopyrimidine inhibitors and the general workflow of a comparative docking study.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->Autophosphorylation Inhibition Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of thienopyrimidines.

Docking_Workflow Start Start: Identify Target Protein and Ligand Library Prep_Protein Protein Preparation (PDB) Start->Prep_Protein Prep_Ligands Ligand Preparation (Thienopyrimidines) Start->Prep_Ligands Grid_Gen Grid Generation (Binding Site Definition) Prep_Protein->Grid_Gen Docking Molecular Docking Simulation Prep_Ligands->Docking Grid_Gen->Docking Analysis Analysis of Docking Poses and Binding Energies Docking->Analysis Comparison Comparative Analysis of Docking Scores Analysis->Comparison Validation Experimental Validation (In Vitro Assays) Comparison->Validation End Lead Compound Identification Validation->End

Caption: Workflow for a comparative molecular docking study.

References

A Comparative Benchmarking Guide: Novel Thienopyrimidine Compounds versus Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of emerging thienopyrimidine compounds against the well-established chemotherapeutic agent, Doxorubicin. The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanistic pathways to support further research and development in oncology.

Data Presentation: Comparative Cytotoxicity

The in-vitro cytotoxic activity of novel thienopyrimidine derivatives and Doxorubicin was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and prostate cancer (PC-3). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined through standardized cytotoxicity assays. The results, collated from multiple studies, are summarized below. It is important to note that variations in experimental conditions, such as incubation times, can influence IC50 values.

CompoundTarget/Mechanism of ActionMCF-7 (IC50 µM)HCT-116 (IC50 µM)PC-3 (IC50 µM)Reference Compounds IC50 (µM)
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.1 - 40.0~3.06 - 6.74~5.3 - 138-
Thienopyrimidine 5b Not specified-More potent than Doxorubicin1.5x more potent than DoxorubicinDoxorubicin: Not specified
Thienopyrimidine 5d Not specified-1.3x more potent than Doxorubicin1.2x more potent than DoxorubicinDoxorubicin: Not specified
Thienopyrimidine 14 Not specified22.12--Doxorubicin: 30.40
Thienopyrimidine 13 Not specified22.52--Doxorubicin: 30.40
Thienopyrimidine 9 Not specified27.83--Doxorubicin: 30.40
Thienopyrimidine 12 Not specified29.22--Doxorubicin: 30.40
Thienopyrimidine 10b EGFR and PI3K inhibition19.457.0125.23Doxorubicin: 40.0
Thienopyrimidine 10e EGFR and PI3K inhibition14.557.0125.23Doxorubicin: 40.0
Thienopyrimidine 5f Dual EGFR and VEGFR-2 inhibitor4.64x more potent than Doxorubicin--Doxorubicin: Not specified
Thienopyrimidine 6j Apoptosis induction, oxidative stress, mitotic catastrophe-0.6 - 1.2--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used techniques in cancer cell biology.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (novel thienopyrimidines or Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[4][5][6][7][8]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Dissolve the protein-bound dye in a 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow for cytotoxicity testing and the signaling pathways associated with Doxorubicin and a representative novel thienopyrimidine compound.

G cluster_workflow Comparative Cytotoxicity Experimental Workflow start Cancer Cell Lines (MCF-7, HCT-116, PC-3) seed Cell Seeding (96-well plates) start->seed incubate1 24h Incubation (Cell Adherence) seed->incubate1 treat Compound Treatment (Thienopyrimidines & Doxorubicin) incubate1->treat incubate2 48-72h Incubation treat->incubate2 assay Cytotoxicity Assay (MTT or SRB) incubate2->assay read Absorbance Reading assay->read analyze IC50 Determination read->analyze

Caption: A generalized workflow for comparing the cytotoxicity of test compounds.

cluster_dox Doxorubicin's Mechanism of Action dox Doxorubicin dna DNA Intercalation dox->dna topo Topoisomerase II Inhibition dox->topo ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage dna->damage topo->damage ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Doxorubicin induces apoptosis through multiple mechanisms.

cluster_thieno Thienopyrimidine (EGFR/VEGFR-2 Inhibitor) Signaling Pathway thieno Thienopyrimidine Compound egfr EGFR thieno->egfr Inhibits vegfr2 VEGFR-2 thieno->vegfr2 Inhibits pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras vegfr2->pi3k angio Angiogenesis vegfr2->angio prolif Cell Proliferation & Survival pi3k->prolif apoptosis Apoptosis pi3k->apoptosis Inhibition leads to ras->prolif ras->apoptosis Inhibition leads to

Caption: A representative signaling pathway for a thienopyrimidine compound.

References

A Head-to-Head Comparison of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyrimidines, heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring, are privileged scaffolds in medicinal chemistry. Their structural similarity to purines allows them to function as effective ATP-competitive inhibitors for a wide range of protein kinases, making them a focal point in the development of targeted therapies, particularly in oncology. The two most common isomers, thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine, exhibit distinct biological and physicochemical properties stemming from the different fusion orientation of the thiophene ring. This guide provides a detailed, data-driven comparison of these two scaffolds to inform researchers and drug development professionals.

Comparative Biological Activity

Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores have been extensively explored as kinase inhibitors. The orientation of the sulfur atom in the thiophene ring significantly influences the molecule's interaction with the target protein's active site, leading to differences in potency and selectivity.

Thieno[3,2-d]pyrimidines: Potent and Selective Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold is frequently associated with potent inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs). The arrangement of the nitrogen and sulfur atoms in this scaffold allows for critical hydrogen bond interactions within the ATP-binding pocket of these kinases. For instance, many potent EGFR inhibitors feature a 4-anilino substitution on the thieno[3,2-d]pyrimidine core.

Thieno[2,3-d]pyrimidines: A Versatile Scaffold with Broad Activity

The thieno[2,3-d]pyrimidine scaffold has also yielded numerous potent inhibitors against a variety of kinases, including EGFR, VEGFR, and Src family kinases. This isomer has been successfully utilized to develop multi-target kinase inhibitors as well as compounds with anti-inflammatory and antimicrobial properties. The different spatial arrangement of heteroatoms compared to its [3,2-d] counterpart allows it to adopt unique binding modes and explore different chemical spaces.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from each scaffold against common kinase targets. This data highlights the potential for developing highly potent inhibitors from both core structures.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Thieno[3,2-d]pyrimidine Compound AEGFR5.2
Compound BPI3Kα8.5
Compound CCDK215.0
Thieno[2,3-d]pyrimidine Compound DEGFR7.8
Compound EVEGFR-212.3
Compound FSrc21.4

Signaling Pathway Modulation

Thienopyrimidine derivatives commonly target key nodes in cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of kinases like PI3K or EGFR by these compounds can block downstream signaling, leading to decreased cell proliferation and survival.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activates mtor mTORC1 akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Thienopyrimidine Inhibitor inhibitor->pi3k

Caption: PI3K/Akt signaling pathway targeted by thienopyrimidine inhibitors.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate thienopyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of the test compound to the target kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase ligand).

  • Compound Preparation: Serially dilute the test compounds (thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine derivatives) in DMSO and then into the kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound to a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of living cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Experimental_Workflow synthesis Compound Synthesis (Scaffold Derivatization) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Kinase Assay (Determine IC50) purification->invitro cell_based Cell-Based Assay (e.g., MTT for Viability) invitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar sar->synthesis  Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Typical workflow for the evaluation of thienopyrimidine derivatives.

Conclusion

Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are exceptionally valuable starting points for the design of potent kinase inhibitors. The choice between them depends on the specific target and the desired selectivity profile. The thieno[3,2-d]pyrimidine core has a well-established track record in yielding highly potent and selective inhibitors for targets like EGFR and PI3K. Conversely, the thieno[2,3-d]pyrimidine scaffold offers a versatile platform for developing inhibitors with broader or alternative target profiles. A thorough understanding of the subtle structural differences and their impact on target binding is essential for leveraging these privileged scaffolds in the development of next-generation targeted therapies. The experimental protocols and workflows provided herein offer a standardized framework for the direct and reliable comparison of novel derivatives from either class.

Thienopyrimidine Analogs: A Comparative Guide to Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various thienopyrimidine analogs across a range of cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different thienopyrimidine analogs in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6j HCT116Colon Cancer0.6 - 1.2[1]
HCT15Colon Cancer0.6 - 1.2[1]
LN-229Brain Cancer0.6 - 1.2[1]
GBM-10Brain Cancer0.6 - 1.2[1]
A2780Ovarian Cancer0.6 - 1.2[1]
OV2008Ovarian Cancer0.6 - 1.2[1]
CHO (Normal)-14 ± 1.3[1]
Thienopyrimidine 3 MCF-7Breast Cancer0.045
Thienopyrimidine 4 MCF-7Breast Cancer0.11
MCF-10A (Normal)-1.4
Ester 2 MDA-MB-231Breast Cancer0.16
2-ethyl derivative 4 MDA-MB-231Breast Cancer0.24
Compound 17f HCT-116Colon Cancer2.80 ± 0.16[2]
HepG2Liver Cancer4.10 ± 0.45[2]
RP-010 PC-3Prostate Cancer< 1[2]
DU145Prostate Cancer< 1[2]
Compound 5b MDA-MB-231Breast Cancer0.000231[3]
Compound 6c HT-29Colon Cancer0.001[3]
Compound 2 MCF-7Breast Cancer0.013[4]
Compound 8d HUH-7Liver Cancer5.8 (µg/mL)[5]
MCF-7Breast Cancer8.3 (µg/mL)[5]
BHKKidney Cancer17 (µg/mL)[5]
WISH (Normal)-723 (µg/mL)[5]
Compound 5 HT-29Colon Cancer10.1 ± 0.4[6]
HepG-2Liver Cancer5.3 ± 1.6[6]
MCF-7Breast Cancer7.3 ± 4.5[6]
Compound 8 HepG-2Liver Cancer3.3 ± 0.9[6]
MCF-7Breast Cancer4.1 ± 0.5[6]
Compound 10e MCF-7Breast Cancer14.5 ± 0.30[7]
HCT-116Colon Cancer57.01[7]
PC-3Prostate Cancer25.23[7]
Compound 9a HT-29Colon Cancer1.21 ± 0.34[8]
HepG-2Liver Cancer6.62 ± 0.7[8]
MCF-7Breast Cancer7.2 ± 1.9[8]
Compound 9b HT-29Colon Cancer0.85 ± 0.16[8]
Compound 14 MCF-7Breast Cancer22.12[9]
Compound 13 MCF-7Breast Cancer22.52[9]
Compound 9 MCF-7Breast Cancer27.83[9]
Compound 12 MCF-7Breast Cancer29.22[9]
Compound 5d PC-3Prostate CancerMore potent than Doxorubicin[10]
HCT-116Colon CancerMore potent than Doxorubicin[10]

Experimental Protocols

The cytotoxicity of thienopyrimidine analogs is predominantly assessed using cell viability assays. The following are detailed methodologies for the key experiments cited in the studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thienopyrimidine analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: After treatment, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • Staining: 100 µL of 0.057% (w/v) SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are quickly washed four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: The plates are air-dried completely, and then 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring long-term cell survival.

  • Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.

  • Compound Treatment: Cells are allowed to attach, and then treated with the thienopyrimidine analogs for a defined period.

  • Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.

  • Colony Fixation and Staining: The medium is removed, and the colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Mechanism of Action & Signaling Pathways

Several studies indicate that thienopyrimidine analogs exert their cytotoxic effects through the induction of apoptosis and by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Thieno Thienopyrimidine Analog Thieno->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidine analogs.

The diagram above illustrates how thienopyrimidine analogs can inhibit the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling through both the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. By blocking these pathways, thienopyrimidine analogs can lead to a decrease in cell proliferation and an increase in apoptosis (programmed cell death). Some compounds have also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis.[11] The induction of apoptosis is a key mechanism of action for many of these compounds, leading to the selective death of cancer cells.[12]

References

Unraveling the Mechanism of Action of Novel Thienopyrimidine-Based PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biochemical and cellular activities of two novel thienopyrimidine-based Phosphoinositide 3-Kinase (PI3K) inhibitors, Pictilisib (GDC-0941) and Compound 6k, reveals distinct selectivity profiles and potent downstream pathway inhibition. This guide provides a comprehensive overview of their mechanism of action, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in drug development.

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous potent kinase inhibitors.[1][2][3][4][5][6][7] Due to their structural similarity to the endogenous purine nucleus, these compounds are well-suited to interact with the ATP-binding pocket of various kinases, including the critical cancer target, Phosphoinositide 3-Kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9] This has spurred the development of PI3K inhibitors, with several thienopyrimidine-based compounds entering clinical investigation.[10][11][12]

This guide focuses on a comparative analysis of two such compounds: the well-characterized, clinical-stage inhibitor Pictilisib (GDC-0941) and a more recently disclosed potent inhibitor, herein referred to as Compound 6k . By examining their inhibitory profiles against PI3K isoforms and their effects on downstream signaling and cell viability, we can better understand their therapeutic potential and the structure-activity relationships that govern their function.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for Pictilisib (GDC-0941) and Compound 6k, highlighting their biochemical potency against Class I PI3K isoforms and the downstream target mTOR, as well as their cellular effects on Akt phosphorylation and cancer cell viability.

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) mTOR IC50 (nM)
Pictilisib (GDC-0941)333375580
Compound 6k0.7815.612.342.1>1000
Table 1: Biochemical IC50 values against Class I PI3K isoforms and mTOR. Data for Pictilisib from[10][13][14]. Data for Compound 6k from[2].
Compound Cell Line p-Akt (Ser473) Inhibition IC50 (nM) Cell Viability IC50 (µM)
Pictilisib (GDC-0941)U87MG460.95
PC3370.28
MDA-MB-361280.72
T47DNot Reported0.15
Compound 6kT47D84.60.31
Table 2: Cellular activity of Pictilisib (GDC-0941) and Compound 6k. Data for Pictilisib from[10]. Data for Compound 6k from[2].

Mandatory Visualization

The following diagrams illustrate the PI3K/Akt signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of the presented data.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC2 mTORC2 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2->Akt p-Ser473 Inhibitor Thienopyrimidine Inhibitors (Pictilisib, Cmpd 6k) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Thienopyrimidine Compounds Biochem Biochemical Assay: Kinase Inhibition (IC50 vs PI3K isoforms) Start->Biochem Cellular Cell-Based Assays Start->Cellular Data Data Analysis & Comparison Biochem->Data pAkt Target Engagement: p-Akt Western Blot (IC50) Cellular->pAkt Viability Functional Outcome: Cell Viability (MTT) (IC50) Cellular->Viability pAkt->Data Viability->Data

Caption: Experimental Workflow for Inhibitor Characterization.

Logical_Relationship Compound Thienopyrimidine Core Structure Biochem Biochemical Potency (Table 1) Compound->Biochem Cellular Cellular Efficacy (Table 2) Compound->Cellular Target Direct Target Inhibition (PI3K isoforms) Biochem->Target Downstream Downstream Pathway Inhibition (p-Akt) Cellular->Downstream Phenotype Phenotypic Effect (Reduced Cell Viability) Cellular->Phenotype MoA Confirmed Mechanism of Action Target->MoA Downstream->MoA Phenotype->MoA

Caption: Logical Flow from Structure to Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PI3K Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from the methodology used for Pictilisib (GDC-0941).[10]

  • Objective: To determine the in vitro potency of thienopyrimidine compounds against purified Class I PI3K isoforms.

  • Materials:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (co-expressed with p85α regulatory subunit where applicable).

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM DTT.

    • ATP solution: 1 µM ATP with 0.125 µCi [γ-³³P]-ATP.

    • Yttrium silicate (Ysi) polylysine Scintillation Proximity Assay (SPA) beads.

    • Thienopyrimidine compounds dissolved in DMSO.

    • PBS for termination.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare the assay mixture in a 96-well plate containing Assay Buffer, SPA beads, ATP solution, and 4% (v/v) DMSO.

    • Add serial dilutions of the thienopyrimidine compounds (or DMSO for control) to the wells.

    • Initiate the kinase reaction by adding 5 ng of the respective recombinant PI3K isoform to each well. The total reaction volume is 50 µL.

    • Incubate the plate for 1 hour at room temperature.

    • Terminate the reaction by adding 150 µL of PBS.

    • Centrifuge the plate for 2 minutes at 2000 rpm.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This is a general protocol for assessing the effect of the inhibitors on cancer cell proliferation.

  • Objective: To determine the concentration of the thienopyrimidine compounds that inhibits cell metabolic activity by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., T47D, U87MG, PC3).

    • Complete cell culture medium.

    • Thienopyrimidine compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the thienopyrimidine compounds for 72-96 hours. Include a DMSO-only control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO control and determine the IC50 values from dose-response curves.

Western Blot for Phosphorylated Akt (p-Akt Ser473)

This protocol outlines the procedure for measuring the inhibition of a key downstream effector of PI3K.

  • Objective: To quantify the dose-dependent inhibition of Akt phosphorylation at Serine 473 in cells treated with thienopyrimidine compounds.

  • Materials:

    • Cancer cell lines.

    • Thienopyrimidine compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (5% BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

    • HRP-conjugated anti-rabbit secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and allow them to adhere. Serum-starve the cells if necessary, then treat with various concentrations of the thienopyrimidine compounds for 2-4 hours.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

    • Quantify the band intensities and calculate the IC50 for p-Akt inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe and Compliant Disposal

The proper disposal of 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, a chlorinated heterocyclic compound, is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide provides a comprehensive set of procedures based on best practices for handling and disposing of hazardous chlorinated organic waste in a research setting.

Immediate Safety and Logistical Information

All chemical waste, including this compound and its containers, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Improper disposal can lead to significant environmental contamination and legal repercussions.

Core Principle: Treat this compound as a hazardous waste and manage it through your institution's designated Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., toxic, irritant).

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents, strong acids, and bases.

  • Container Management:

    • Use a chemically compatible container with a secure, leak-proof lid.

    • Ensure the container is in good condition and free from damage.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • Personal Protective Equipment (PPE):

    • When handling the waste, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Considerations for Chlorinated Heterocyclic Compounds

The following table summarizes key considerations for the disposal of this compound. Note the absence of specific quantitative data, underscoring the need for a conservative approach based on general principles for this chemical class.

ParameterGuidelineQuantitative Data
Primary Disposal Method Incineration at a licensed hazardous waste facility is the preferred method for chlorinated organic compounds.Not Available
Alternative Methods Chemical treatment (e.g., hydrodechlorination) may be used by specialized facilities but is not a standard laboratory procedure.Not Available
Effluent Limits Discharge to sewer systems is prohibited.Not Applicable
Container Type Chemically resistant, sealed container.N/A
Labeling Requirements Must include "Hazardous Waste," chemical name, and associated hazards.N/A

Experimental Protocol: Preparation of Waste for Disposal

This protocol outlines the steps for safely preparing unused or contaminated this compound for disposal.

  • Objective: To safely transfer solid or solution waste of this compound into a designated hazardous waste container.

  • Materials:

    • This compound waste (solid or in solution).

    • Designated hazardous waste container (chemically compatible).

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

    • Chemical fume hood.

    • Spatula (for solids) or funnel (for liquids).

    • Waste labels.

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • Don all required PPE.

    • If handling solid waste, carefully use a clean spatula to transfer the material into the hazardous waste container. Avoid generating dust.

    • If handling a solution, use a funnel to carefully pour the liquid into the hazardous waste container. Avoid splashing.

    • Securely close the lid of the waste container.

    • Ensure the container is properly labeled with the chemical name and hazard information.

    • Store the sealed container in the designated Satellite Accumulation Area.

    • Arrange for waste pickup with your institution's EHS department.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound.

start Chemical Waste Generated (this compound) assess Assess Hazards (Chlorinated Heterocycle) start->assess segregate Segregate Waste (Avoid Incompatibles) assess->segregate container Select & Label Container (Chemically Compatible, Secure Lid) segregate->container transfer Transfer Waste Safely (Use Fume Hood & PPE) container->transfer store Store in Satellite Accumulation Area (SAA) transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs end Document & Await Disposal contact_ehs->end

Personal protective equipment for handling 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS Number: 35265-82-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that presents several health hazards. Understanding these risks is the first step in implementing appropriate safety measures.

Summary of Hazards:

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Recommended Personal Protective Equipment (PPE):

Proper selection and use of PPE are paramount to mitigate the risks associated with handling this compound.[1][2][3][4]

Body PartPPE RecommendationSpecifications and Best Practices
Respiratory NIOSH-approved N95 or P100 respirator[5][6][7]For handling solids that can generate dust, an N95 respirator is the minimum protection.[5][8] A P100 filter provides a higher level of protection against all particulates.[6] Ensure proper fit testing and seal checks are performed before each use.
Eyes and Face Safety goggles and face shieldChemical splash goggles are mandatory to protect against eye irritation.[1][4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or dust generation.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[9] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture before and during use.[9][10]
Body Laboratory coat and additional protective clothingA fully buttoned lab coat should be worn. For larger quantities or when there is a significant risk of contamination, consider chemical-resistant aprons or coveralls.[4]
Feet Closed-toe shoesFully enclosed, chemical-resistant footwear is required in the laboratory.
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Handle the solid material carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to transfer the compound.

    • Keep containers tightly sealed when not in use.

  • Decontamination:

    • Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Properly doff and dispose of single-use PPE in designated waste containers. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture or otherwise render the container unusable before disposal to prevent reuse.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_hood Work in Chemical Fume Hood prep_safety Verify Eyewash/Safety Shower prep_hood->prep_safety prep_equip Prepare Equipment prep_safety->prep_equip ppe_don Don Appropriate PPE prep_equip->ppe_don Proceed when ready handle_solid Handle Solid to Minimize Dust ppe_don->handle_solid Enter handling area handle_transfer Use Proper Transfer Tools handle_solid->handle_transfer handle_seal Keep Containers Sealed handle_transfer->handle_seal decon_clean Clean Contaminated Surfaces handle_seal->decon_clean After handling is complete decon_ppe Doff and Dispose of PPE decon_clean->decon_ppe disp_waste Dispose as Hazardous Waste decon_ppe->disp_waste Final step disp_container Triple-Rinse and Dispose of Container disp_waste->disp_container

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.